1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Description
Properties
Molecular Formula |
C7H6BrF3N2S |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
[3-bromo-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2S/c8-4-1-5(13-12)3-6(2-4)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
ZCEBTEFKAJVEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1SC(F)(F)F)Br)NN |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Utility of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine in Advanced Heterocyclic Synthesis and Drug Discovery
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic design of molecular building blocks is paramount. 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (CAS: 1806438-24-3) represents a highly specialized, tri-orthogonal scaffold[1]. By integrating a nucleophilic hydrazine moiety, a cross-coupling-ready aryl bromide, and a metabolically stable trifluoromethylthio (-SCF₃) group, this compound enables the rapid assembly of complex, lipophilic heterocycles. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic reactivity, and field-proven synthetic workflows.
Physicochemical and Structural Profiling
The utility of this compound lies in the precise spatial arrangement of its functional groups. The meta-relationship between the bromine atom and the -SCF₃ group ensures minimal steric hindrance during initial condensation reactions at the hydrazine handle, while providing orthogonal vectors for late-stage functionalization.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Chemical Name | 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine | Core scaffold identity |
| CAS Registry Number | 1806438-24-3 | Verification and sourcing[2] |
| Molecular Formula | C₇H₆BrF₃N₂S | Isotopic tracking (Br doublet in MS) |
| Molecular Weight | 287.10 g/mol | Stoichiometric calculations |
| Hansch Lipophilicity ( | +1.44 (-SCF₃ contribution) | Drastically enhances membrane permeability |
| Hammett Constant ( | +0.50 (-SCF₃ contribution) | Strongly electron-withdrawing; modulates N1 nucleophilicity |
Causality of the -SCF₃ Group
The trifluoromethylthio group is highly prized in drug development. Unlike a standard methylthio (-SMe) group, which is highly susceptible to cytochrome P450-mediated oxidation (leading to sulfoxides and sulfones), the highly electronegative fluorine atoms in the -SCF₃ group withdraw electron density from the sulfur atom. This renders the sulfur atom resistant to metabolic oxidation, thereby enhancing the pharmacokinetic half-life of the resulting drug candidate[3].
Mechanistic Reactivity & Causality
The reactivity of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine is governed by the electronic push-pull dynamics of the phenyl ring.
-
Hydrazine Deactivation: Both the -Br and -SCF₃ groups are electron-withdrawing. This inductive and resonance withdrawal reduces the electron density on the N1 nitrogen of the hydrazine. Consequently, the hydrazine is less nucleophilic than an unsubstituted phenylhydrazine.
-
Synthetic Causality: To overcome this reduced nucleophilicity during cyclocondensation reactions (e.g., forming pyrazoles or indoles), the use of acid catalysis (to increase the electrophilicity of the target carbonyl) or elevated thermal conditions is strictly required[4].
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each mechanistic step before proceeding.
Workflow A: Regioselective Synthesis of Pyrazole Scaffolds
The cyclocondensation of this hydrazine with 1,3-dicarbonyl compounds is a premier method for accessing highly substituted pyrazoles[5].
Step-by-Step Protocol:
-
Preparation: In a sealed reaction vial, dissolve 1.0 mmol of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine and 1.1 mmol of the desired unsymmetrical 1,3-diketone in 5.0 mL of anhydrous ethanol.
-
Catalytic Activation: Add 0.1 equivalents of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the diketone, overcoming the reduced nucleophilicity of the hydrazine and driving rapid hydrazone formation.
-
Cyclization: Heat the mixture to 80 °C for 4–6 hours.
-
Self-Validation (In-Process): Monitor the reaction via LC-MS. The desired intermediate will exhibit a distinct isotopic signature due to the bromine atom—a 1:1 ratio of [M]⁺ and [M+2]⁺ peaks. The disappearance of the starting hydrazine mass (m/z 286/288) confirms complete conversion.
-
Isolation: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Workflow B: Fischer Indole Synthesis
The synthesis of indoles via the Fischer protocol utilizes the hydrazine handle to form a hydrazone, followed by a [3,3]-sigmatropic rearrangement[6].
Step-by-Step Protocol:
-
Hydrazone Formation: Combine 1.0 mmol of the hydrazine with 1.2 mmol of an enolizable ketone in 5 mL of glacial acetic acid. Stir at 80 °C for 2 hours.
-
Self-Validation (Checkpoint): Isolate a 0.1 mL aliquot, remove the solvent in vacuo, and analyze via ¹H-NMR. The disappearance of the -NHNH₂ protons and the appearance of a distinct imine/hydrazone signal validates readiness for the rearrangement phase.
-
Sigmatropic Rearrangement: Add a Lewis acid (e.g., ZnCl₂ or polyphosphoric acid) to the reaction mixture and elevate the temperature to 110 °C for 3 hours. Causality: The meta-substitution pattern (3-Br, 5-SCF₃) sterically and electronically directs the cyclization to the less hindered ortho-position, ensuring high regioselectivity.
-
Workup: Pour the hot mixture into crushed ice, neutralize with NaOH, extract with dichloromethane, and purify.
Signaling and Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by the tri-orthogonal nature of the molecule.
Divergent synthetic pathways of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine.
Safety, Handling, and Stability Protocols
Hydrazine derivatives are inherently reactive and pose specific toxicological risks. To maintain a trustworthy and safe laboratory environment, the following self-validating safety systems must be implemented:
-
Oxidation Hazard: Hydrazines can auto-oxidize in the presence of transition metals. Protocol: Store the compound under an inert argon atmosphere at 2–8 °C. Validate storage integrity by checking for color changes (darkening indicates oxidation to the diazonium or radical species).
-
Toxicity: Phenylhydrazines are known hemotoxins and suspected carcinogens. Protocol: All handling must occur within a Class II fume hood using nitrile double-gloving.
-
Quenching System: Maintain a saturated solution of sodium hypochlorite (bleach) or a mild oxidizing agent in the hood. In the event of a spill, the hydrazine can be rapidly oxidized to inert nitrogen gas and the corresponding halobenzene.
References
-
Hassani, I.A.E., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review". Reactions 2023, 4(3), 478-504. URL:[Link]
-
Zhang, Z., et al. "Cascade Oxidative Trifluoromethylthiolation and Cyclization of 3-Alkyl-1-(2-(alkynyl)phenyl)indoles". The Journal of Organic Chemistry 2023. URL:[Link]
Sources
Comprehensive Technical Guide on 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine: Synthesis, Characterization, and Drug Development Applications
Executive Summary & Chemical Identity
In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a proven tactic to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (CAS: 1806438-24-3) is a highly specialized, bifunctional building block designed for advanced pharmaceutical synthesis[1].
This molecule features two critical synthetic handles:
-
The Hydrazine Moiety (-NHNH₂): A potent nucleophile primed for heterocycle construction (e.g., pyrazoles, indoles).
-
The Aryl Bromide (-Br): A reliable electrophilic site for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Furthermore, the trifluoromethylthio group (-SCF₃) provides exceptional lipophilicity (Hansch parameter
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| CAS Registry Number | 1806438-24-3[1] |
| Molecular Formula | C₇H₆BrF₃N₂S |
| Molecular Weight | 287.10 g/mol [1] |
| Monoisotopic Mass | 285.94 Da (for ⁷⁹Br) / 287.94 Da (for ⁸¹Br) |
| Topological Polar Surface Area (TPSA) | 38.0 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 5 |
Mechanistic Synthesis: The Diazotization-Reduction Paradigm
The most scalable and economically viable route to aryl hydrazines is the diazotization of the corresponding aniline, followed by reduction. While stannous chloride (SnCl₂) is a traditional reducing agent, it generates heavy metal waste and can cause problematic emulsions during workup. Instead, a buffered sodium sulfite/bisulfite reduction is the industry standard for complex, halogenated substrates[2].
Synthetic workflow for 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine.
Causality in Experimental Design
-
Acidic Diazotization: The highly electron-withdrawing -SCF₃ and -Br groups severely reduce the nucleophilicity of the starting aniline. Therefore, concentrated hydrochloric acid (HCl) is required to ensure complete protonation and solubilization prior to nitrite addition.
-
pH-Controlled Sulfite Reduction: The reduction utilizes sodium sulfite (Na₂SO₃) buffered with aqueous ammonia to a pH of 7.5–8.5[2]. Causality: If the pH drops below 7, the reductive potential of the sulfite diminishes, leading to the dangerous accumulation of explosive diazonium salts. If the pH exceeds 9, competitive hydroxide attack on the diazonium intermediate yields the corresponding phenol, drastically reducing the hydrazine yield.
Step-by-Step Methodology (Self-Validating Protocol)
-
Diazotization: Suspend 3-bromo-5-(trifluoromethylthio)aniline (1.0 eq) in 6.0 M HCl (4.0 vol) and cool to 0–5 °C. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise.
-
Validation Check 1: Test the mixture with starch-iodide paper. A persistent blue-black color confirms a slight excess of nitrous acid, validating the complete consumption of the aniline. Quench excess nitrite with sulfamic acid.
-
Reduction: In a separate vessel, prepare a reducing bath of Na₂SO₃ (2.5 eq) in water, buffered with 28% aqueous ammonia to pH 8.0. Cool to 5 °C.
-
Coupling: Transfer the cold diazonium solution dropwise into the sulfite buffer, maintaining the internal temperature below 10 °C. Stir for 1 hour at room temperature, then heat to 50 °C for 30 minutes to form the diazosulfonate intermediate[2].
-
Validation Check 2: Spot an aliquot of the reaction mixture onto filter paper treated with alkaline
-naphthol. The absence of a bright red azo dye confirms the complete reduction of the diazonium species, validating that it is safe to proceed to hydrolysis. -
Hydrolysis & Isolation: Add concentrated HCl to lower the pH to < 1, and heat to 70 °C for 2 hours to hydrolyze the sulfonate group. Cool to room temperature, basify with NaOH to pH 10, and extract the free hydrazine base with toluene or ethyl acetate.
Advanced Analytical Identification & Structural Validation
Accurate structural identification of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine requires orthogonal analytical techniques. Relying solely on LC-MS is insufficient due to potential in-source fragmentation of the hydrazine moiety.
Causality in NMR Spectroscopy
In ¹⁹F NMR, the trifluoromethylthio group (-SCF₃) is highly diagnostic. Causality: The sulfur atom acts as an electronic insulator between the fluorine nuclei and the aromatic ring's resonance effects. Unlike standard -CF₃ groups (which fluctuate wildly based on ring substitution), the -SCF₃ group reliably resonates within a narrow window of -42.0 to -43.5 ppm in CDCl₃[3]. This predictability makes benchtop ¹⁹F NMR an ideal, self-validating tool for tracking the integrity of the -SCF₃ moiety during harsh reaction conditions without the need for cost-prohibitive deuterated solvents[4].
Table 2: Expected Analytical Signatures
| Analytical Technique | Diagnostic Signal / Value | Structural Assignment |
| ¹⁹F NMR (470 MHz, CDCl₃) | Singlet (s) at | -SCF₃ group (3F) |
| ¹H NMR (500 MHz, CDCl₃) | Three broad singlets/multiplets at | Aromatic protons (meta-coupled) |
| ¹H NMR (500 MHz, CDCl₃) | Broad singlets at | -NH and -NH₂ protons (exchangeable) |
| LC-MS (ESI+) | m/z 286.9 [M+H]⁺ and 288.9 [M+H]⁺ | Molecular ion with 1:1 Bromine isotope pattern |
| FT-IR Spectroscopy | ~3300 cm⁻¹ and ~3200 cm⁻¹ | N-H stretching vibrations |
Strategic Applications in Drug Development
Aryl hydrazines are fundamental building blocks in medicinal chemistry, primarily serving as precursors for nitrogen-rich heterocycles[4]. The inclusion of the 3-bromo and 5-SCF₃ groups on this specific hydrazine allows for highly divergent synthetic applications.
Divergent synthetic applications of the aryl hydrazine in drug discovery.
Knorr Pyrazole Synthesis
By reacting 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine with a 1,3-dicarbonyl compound under acidic conditions, researchers can rapidly access highly substituted pyrazoles. This cyclocondensation is the core reaction used to synthesize blockbuster COX-2 inhibitors (like Celecoxib and Mavacoxib)[4]. The presence of the -SCF₃ group on the aryl ring significantly enhances the compound's half-life by blocking cytochrome P450-mediated oxidation.
Fischer Indole Synthesis
Condensation of the hydrazine with a ketone yields an aryl hydrazone, which, upon treatment with a Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid, undergoes a [3,3]-sigmatropic rearrangement to form an indole. The resulting 4-bromo-6-(trifluoromethylthio)indole (or its regioisomer) serves as a potent scaffold for developing 5-HT receptor agonists (Triptan analogs) or novel antiviral agents.
References
-
Supporting Information: Trifluoromethylation of Thiophenols and Thiols Source: The Royal Society of Chemistry URL:[Link]
- EP0876331B1 - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative Source: Google Patents URL
-
Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib Source: ChemRxiv URL:[Link]
Sources
Solubility and Physicochemical Profiling of Brominated Trifluoromethylthio Aryl Hydrazines
Executive Summary
Brominated trifluoromethylthio aryl hydrazines represent a niche but critical class of halogenated building blocks, primarily utilized in the synthesis of agrochemicals (e.g., pyrazoles like Fipronil analogs) and pharmaceutical bioisosteres. Their physicochemical profile is defined by a "lipophilic tug-of-war": the extreme hydrophobicity of the trifluoromethylthio (–SCF
This guide provides a technical analysis of their solubility thermodynamics, solvent compatibility, and purification logic, grounded in structure-property relationships (SPR).[1]
Molecular Architecture & Solvation Thermodynamics[2][3]
To predict and manipulate the solubility of these compounds, one must understand the electronic and steric contributions of their substituents.
The Lipophilic Dominance of –SCF
The trifluoromethylthio group (–SCF
-
Hansch Lipophilicity Parameter (
): -
Implication: The –SCF
group acts as a "grease ball," making the molecule practically insoluble in water at neutral pH. The sulfur atom also introduces "soft" character, enhancing solubility in chlorinated solvents (DCM, Chloroform) and aromatics.
The Hydrazine "pH Switch"
The aryl hydrazine moiety provides a basic handle (
-
Neutral State (pH > 4): The molecule is uncharged and dominated by the lipophilic Br and SCF
groups.[1] Solubility: High in organics, near-zero in water.[1][2] -
Protonated State (pH < 1): In strong acids (HCl, H
SO ), the terminal nitrogen protonates ( ).[1][2] Solubility: Soluble in aqueous acid, though the "greasy" substituents may cause the salt to oil out rather than dissolve clearly.
Solubility Profile & Solvent Compatibility
The following matrix details the solubility behavior of a representative structure: 2,6-dibromo-4-(trifluoromethylthio)phenylhydrazine .
Solvent Compatibility Matrix[1][2][3]
| Solvent Class | Representative Solvents | Solubility Rating | Thermodynamic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | "Like dissolves like."[1][3][2] The soft, polarizable Cl atoms interact favorably with the soft Sulfur and Bromine atoms. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole interactions solvate the hydrazine head, while the organic bulk accommodates the lipophilic tail. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good | Standard organic solubility.[1][3] THF is preferred for reactions due to better stability than esters.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble when hot; often poor at RT.[1] Ideal for recrystallization .[1] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | Toluene dissolves them well ( |
| Aqueous (pH 7) | Water, PBS Buffer | Insoluble | Hydrophobic effect of –SCF |
| Aqueous (pH < 1) | 1M - 6M HCl | Moderate/High | Forms the hydrazinium hydrochloride salt ( |
Visualizing the Solvation Mechanism
The diagram below illustrates the competing forces determining solubility.
Figure 1: Solvation thermodynamics.[1] The lipophilic -SCF3 and -Br groups prevent aqueous solubility unless the hydrazine is activated (protonated) by strong acid.[2]
Experimental Protocols
Solubility Measurement: Saturation Shake-Flask Method
For accurate determination of solubility (e.g., for formulation or recrystallization screening), use this self-validating protocol.[1][3][2]
Reagents:
-
Analyte: Brominated trifluoromethylthio aryl hydrazine (solid).[1]
-
Buffers: pH 1.2 (0.1N HCl), pH 7.4 (Phosphate).[1]
Protocol:
-
Preparation : Add excess solid compound (~10 mg) to 2 mL of solvent in a borosilicate glass vial.
-
Equilibration : Cap tightly and agitate (orbital shaker) at 25°C for 24 hours. Visual Check: Ensure solid is still present.[1] If fully dissolved, add more solid.[1]
-
Phase Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (do not use Nylon, as it binds lipophilic compounds).
-
Quantification : Dilute the supernatant with Acetonitrile (to ensure solubility) and analyze via HPLC-UV (typically 254 nm).
-
Calculation : Compare peak area against a standard curve prepared in 100% Acetonitrile.
Purification Strategy: The Acid-Base Switch
This method exploits the hydrazine's basicity to purify the compound from non-basic impurities (e.g., brominated benzenes that lack the hydrazine group).
Figure 2: Acid-Base "Switch" Purification Workflow. This protocol isolates the hydrazine based on its pH-dependent solubility.[2][4]
Safety & Stability Considerations
-
Toxicity: Aryl hydrazines are potential genotoxins and skin sensitizers.[1] All solubility experiments must be conducted in a fume hood with double-gloving (Nitrile).[1][2]
-
Oxidation Sensitivity: Hydrazines can oxidize to diazenes or hydrazones upon prolonged exposure to air/light.[1]
-
Recommendation: Store solids under Argon at 4°C. Perform solubility checks using degassed solvents.
-
-
Thermal Instability: Do not heat above 60°C during dissolution/recrystallization, as -SCF
compounds can liberate toxic species or undergo disproportionation.[1][2]
References
-
Haufe, G., & Leroux, F. (2019). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals.[1] Academic Press.[1] (Discusses the lipophilicity of -SCF3 vs -CF3).
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology.[1][3] Wiley-Interscience.[1][2] (Source for
values: SCF3=1.44, Br=0.86). -
Togni, A. (2012). "Electrophilic Trifluoromethylthiolation."[1] Beilstein Journal of Organic Chemistry, 8, 1179-1186.[1][3][2] Link
-
Umemoto, T., et al. (2014). "Discovery and Development of Trifluoromethylthiolating Reagents."[1] Journal of Fluorine Chemistry, 167, 3-13.[1][2]
-
PubChem Compound Summary. "2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine."[1][3][2] (Analogous structure data). Link[1][2]
Sources
Safety data sheet (SDS) for 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Technical Safety Monograph: 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Document Control:
-
Version: 1.0 (Technical Advisory)
Part 1: Executive Technical Summary
Compound Identity:
-
Chemical Name: 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
-
Functional Class: Halogenated Phenylhydrazine / Fluorinated Sulfur Intermediate
-
Molecular Formula:
-
Molecular Weight: ~287.10 g/mol (Calculated)
Operational Context:
This compound is a high-value intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceuticals. The presence of the trifluoromethylthio (
Critical Safety Snapshot:
Unlike generic reagents, this molecule combines the acute toxicity and sensitization potential of phenylhydrazines with the enhanced bioavailability of the
Part 2: Hazard Identification & Mechanism (The "Why")
Standard SDSs often list hazards without context. To handle this compound safely, researchers must understand the causality of its toxicity.
The Hydrazine Moiety (The Reactive Core)
The hydrazine functional group (
-
Mechanism of Toxicity: Phenylhydrazines can undergo auto-oxidation to generate radical species (phenyl radicals) and reactive oxygen species (ROS). Upon systemic absorption, they target erythrocytes, causing oxidative hemolysis and methemoglobinemia (conversion of hemoglobin to methemoglobin, reducing oxygen transport).
-
Sensitization: The hydrazine group is a structural alert for skin sensitization (Type IV hypersensitivity). It can haptenize proteins, leading to severe allergic dermatitis upon repeat exposure.
The Trifluoromethylthio Group ( ) (The Bio-Enhancer)
-
Enhanced Absorption: The
group is one of the most lipophilic substituents known in medicinal chemistry. This property facilitates rapid dermal absorption, potentially accelerating the systemic onset of hydrazine toxicity compared to non-fluorinated analogs. -
Decomposition Risks: Under thermal stress or strong acidic conditions, the
group can decompose to release toxic fluorinated sulfur species (e.g., radicals or oligomers).
GHS Classification (Derived)
Based on structure-activity relationships (SAR) with 3-(trifluoromethyl)phenylhydrazine:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral/Dermal) | Cat 3 | Toxic if swallowed or in contact with skin.[1][2] |
| Skin Sensitization | Cat 1 | May cause an allergic skin reaction.[1][2] |
| Carcinogenicity | Cat 2 | Suspected of causing cancer.[1][2][3] |
| STOT - Repeated Exposure | Cat 2 | May cause damage to blood (hemolytic anemia). |
| Eye Irritation | Cat 2A | Causes serious eye irritation.[1][2][4][5][6] |
Part 3: Handling, Storage & Stability Protocols
Expert Insight: Phenylhydrazines are notoriously unstable. They darken upon exposure to air (oxidation) and light. The free base is more labile than the hydrochloride salt. If you possess the free base, immediate use or conversion to a salt is recommended.
Storage Architecture
-
Atmosphere: Strictly under Argon or Nitrogen . Oxygen promotes the formation of diazenes and eventual decomposition.
-
Temperature: Refrigerate (
). Long-term storage of the free base should be at . -
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the compound is slightly acidic/corrosive (use porcelain or glass).
Workflow: Safe Weighing & Transfer
The following diagram illustrates the mandatory logic for handling this potent sensitizer.
Figure 1: Decision logic for the safe handling and containment of sensitizing hydrazine intermediates.
Part 4: Emergency Response & Decontamination
Exposure Response
-
Skin Contact: Immediate wash with soap and water for 15 minutes.[5][7] Do not use organic solvents (ethanol, DMSO) to clean skin; the lipophilic
group coupled with a solvent will drive the toxin deeper into the dermis. -
Inhalation: Move to fresh air. If cyanosis (blue lips/skin) appears, it indicates methemoglobinemia; administer oxygen and seek immediate medical attention.
Chemical Decontamination (Spills)
Hydrazines are reducing agents. They can be quenched by oxidation, but this must be controlled to prevent the release of volatile toxic gases.
Protocol: Oxidative Quenching
-
Contain: Absorb liquid spills with vermiculite.
-
Quench Solution: Prepare a fresh solution of Sodium Hypochlorite (Bleach, diluted to ~1-2%) or Hydrogen Peroxide (3%) .
-
Application: Gently apply the oxidant to the contaminated surface/absorbent. Allow to react for 30 minutes. The hydrazine will oxidize to nitrogen gas (
) and the corresponding arene. -
Disposal: Collect as halogenated organic waste.
Part 5: Synthetic Utility & Pathway
This compound is typically synthesized via the diazotization of 3-bromo-5-(trifluoromethylthio)aniline followed by reduction. It is a precursor for pyrazoles and indoles in drug discovery.
Figure 2: Typical synthetic workflow placing the compound in context of drug development.
Part 6: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylhydrazine Derivatives. (Accessed 2026).[8] Available at: [Link]
-
Hovione. Drug Design Strategies: Trifluoromethylated New Chemical Entities. (2024). Discusses the lipophilicity and metabolic stability of fluorinated groups. Available at: [Link]
-
Shao, X., et al. Shelf-stable electrophilic reagents for trifluoromethylthiolation. Acc.[1][2][8] Chem. Res. (2015). Provides data on
group properties. Available at: [Link] -
Organic Syntheses. Working with Hazardous Chemicals: Hydrazines. (General handling protocols). Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. fishersci.com [fishersci.com]
- 8. L11996.03 [thermofisher.com]
An In-depth Technical Guide to the Molecular Weight and Structural Analysis of SCF3-Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a powerful strategy in medicinal chemistry and drug discovery.[1][2] This moiety can significantly modulate key physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and bioavailability.[1][2] Phenylhydrazines, a class of compounds containing a phenyl ring attached to a hydrazine group, are versatile building blocks in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The combination of these two entities, in the form of SCF3-substituted phenylhydrazines, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the critical aspects of molecular weight determination and in-depth structural analysis of this important class of compounds, offering field-proven insights and detailed methodologies for researchers in the field.
Introduction: The Strategic Importance of the SCF3 Moiety in Phenylhydrazine Scaffolds
The trifluoromethylthio (SCF3) group is considered a privileged moiety in modern drug design.[3] Its strong electron-withdrawing nature and high lipophilicity (Hansch lipophilicity parameter, π = 1.44) can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] When appended to a phenylhydrazine framework, the SCF3 group can enhance cell membrane permeability, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the hydrazine moiety, thereby influencing its binding interactions with biological targets.[1][4]
The development of potent bactericidal agents against multidrug-resistant bacteria and the synthesis of novel antifungal agents are just two examples where the incorporation of the SCF3 group has proven beneficial.[3][5] The versatility of the phenylhydrazine core allows for further chemical modifications, making SCF3-substituted phenylhydrazines attractive starting materials for combinatorial chemistry and lead optimization campaigns.[6][7]
dot
Figure 1: The synergistic combination of the SCF3 group and the phenylhydrazine scaffold leads to molecules with enhanced properties and broad applications.
Molecular Weight Determination: The First Step in Characterization
Accurate determination of the molecular weight is a fundamental and non-negotiable step in the characterization of any newly synthesized compound. It provides the initial confirmation of the successful incorporation of the SCF3 group and the overall integrity of the target molecule.
Calculation of Molecular Weight
The theoretical molecular weight of an SCF3-substituted phenylhydrazine is calculated by summing the atomic weights of all constituent atoms.
Step-by-step calculation:
-
Identify the chemical formula: Determine the precise number of each type of atom in the molecule. For example, for 4-(trifluoromethylthio)phenylhydrazine, the formula is C7H7F3N2S.
-
Find atomic masses: Use the periodic table to find the atomic mass of each element.
-
Calculate the total mass: Multiply the atomic mass of each element by the number of atoms of that element in the formula and sum the results.
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Fluorine (F) | 3 | 18.998 | 56.994 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Sulfur (S) | 1 | 32.065 | 32.065 |
| Total | 208.206 |
Table 1: Example calculation of the molecular weight of 4-(trifluoromethylthio)phenylhydrazine.
Mass Spectrometry (MS)
Mass spectrometry is the primary experimental technique for determining the molecular weight of a compound.[8][9] It measures the mass-to-charge ratio (m/z) of ions.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified SCF3-substituted phenylhydrazine in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these compounds include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for its soft ionization, which minimizes fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting spectrum will show a peak corresponding to the molecular ion ([M]+ or [M+H]+), from which the exact molecular weight can be determined.
Trustworthiness: The high resolution and accuracy of modern mass spectrometers allow for the determination of the molecular formula by comparing the experimentally measured exact mass with the theoretical exact mass.
In-depth Structural Analysis: Elucidating the Molecular Architecture
While mass spectrometry confirms the molecular weight and elemental composition, a combination of spectroscopic techniques is required to unequivocally determine the three-dimensional structure of SCF3-substituted phenylhydrazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[8][9] For SCF3-substituted phenylhydrazines, 1H, 13C, and 19F NMR experiments are essential.
-
1H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms. The protons on the phenyl ring will exhibit characteristic splitting patterns (e.g., doublets, triplets) depending on the substitution pattern. The N-H protons of the hydrazine moiety will typically appear as broad singlets.
-
13C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbon attached to the SCF3 group will show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.
-
19F NMR: Is particularly informative for fluorinated compounds.[10][11] The SCF3 group will give a sharp singlet in the 19F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling constants to assemble the molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons.
dot
Figure 2: A typical workflow for the structural elucidation of SCF3-substituted phenylhydrazines using NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][12] For SCF3-substituted phenylhydrazines, key vibrational frequencies to look for include:
-
N-H stretch: A broad absorption in the range of 3200-3500 cm-1.
-
C-H stretch (aromatic): Absorptions typically above 3000 cm-1.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm-1 region.
-
C-F stretch: Strong absorptions in the 1000-1300 cm-1 region.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.[13][14] This technique is invaluable for unambiguously confirming the connectivity and stereochemistry of complex molecules.[15][16]
Summary of Physicochemical Data for Representative SCF3-Substituted Phenylhydrazines
The following table summarizes key physicochemical data for some common SCF3-substituted phenylhydrazine derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-(Trifluoromethyl)phenylhydrazine | C7H7F3N2 | 176.14 | 52080-00-1 |
| 3-(Trifluoromethyl)phenylhydrazine hydrochloride | C7H8ClF3N2 | 212.60 | 3107-33-3[17] |
| 4-(Trifluoromethyl)phenylhydrazine hydrochloride | C7H8ClF3N2 | 212.60 | 2923-56-0[18][19] |
| 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | C7H8ClF3N2O | 228.60 | 133115-72-7[20][21] |
Table 2: Physicochemical data for selected SCF3-substituted phenylhydrazines.
Conclusion: A Multitechnique Approach for Confident Characterization
The comprehensive characterization of SCF3-substituted phenylhydrazines relies on a synergistic, multi-technique approach. The journey begins with the foundational determination of molecular weight via mass spectrometry, which provides the initial confirmation of successful synthesis. This is followed by a detailed structural elucidation using a suite of spectroscopic methods, with NMR spectroscopy at the forefront, providing intricate details of the molecular framework. For crystalline materials, X-ray crystallography offers the ultimate, unambiguous structural proof. By diligently applying these well-established analytical techniques, researchers can confidently characterize these valuable compounds, paving the way for their further investigation and application in the critical fields of drug discovery and development.
References
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Srinivasan, S., & Swaminathan, S. (1968). The crystal structure of phenyl hydrazine, C6H5 · NH · NH2. Zeitschrift für Kristallographie - Crystalline Materials, 127(1-4), 442-448. [Link]
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Naclerio, G. A., Abutaleb, N. S., Li, D., Seleem, M. N., & Sintim, H. O. (2021). SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Medicinal Chemistry, 12(11), 1879–1893. [Link]
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Kovács, L., et al. (2023). Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. Organic Letters, 25(30), 5678–5682. [Link]
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Li, S., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5320. [Link]
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Chen, P., et al. (2022). Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. Advanced Synthesis & Catalysis, 364(4), 738-743. [Link]
-
Sharma, S., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Journal of Molecular Structure, 1264, 133256. [Link]
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Beierle, J. M., & Buchwald, S. L. (2011). Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions. Journal of the American Chemical Society, 133(30), 11513–11515. [Link]
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Li, S., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5320. [Link]
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PubChem. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. [Link]
-
Journal of Chemical Crystallography. (2012). X-Ray Diffraction and Theoretical Approach to the Molecular Structure of (E)-2-(2-(1,3-Dioxoisoindolin-2-Yl)-1-(3-Phenyl-3-Methylcyclobutyl)ethylidene) Hydrazine Carboxamide. [Link]
-
Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed.). [Link]
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Pan, X., et al. (2015). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Molecules, 20(5), 8885–8900. [Link]
-
Molar Mass Calculator. SCf3 molar mass. [Link]
-
Kascatan-Nebioglu, A., et al. (2014). Novel, mercury-free synthetic pathway for trifluoromethylthio-substituted metallocenes. Dalton Transactions, 43(14), 5435–5442. [Link]
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Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2020). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Journal of Biosciences and Medicines, 8, 120-136. [Link]
-
Hopkinson, M. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. [Link]
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UniversalClass. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
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Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]
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Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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Wang, Y., et al. (2014). Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives. European Journal of Medicinal Chemistry, 83, 483-492. [Link]
-
ResearchGate. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. [Link]
-
ResearchGate. An Overview of Fluorine NMR. [Link]
-
Chen, L., et al. (2018). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Pest Management Science, 74(1), 133-141. [Link]
-
Surve, R., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF PHENYL HYDRAZINE AND ISATIN-BASED SCHIFF BASE METAL COMPLEXES WITH IRON, COBALT AND CHROMIUM: A COMPARATIVE STUDY. International Journal of Creative Research Thoughts, 12(12), a468-a477. [Link]
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Sani, H., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Chemistry, 6(4), 86. [Link]
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Potential Biological Activity of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine Derivatives
Executive Summary
The compound 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (CAS: 1001395-26-1) represents a high-value "privileged scaffold" intermediate. While the hydrazine itself is primarily a synthetic handle, its derivatives—specifically pyrazoles and hydrazones —occupy a critical chemical space in both agrochemical and pharmaceutical pipelines.
This guide analyzes the pharmacological and pesticidal potential of this scaffold, driven by two key structural features:
-
The Trifluoromethylthio Group (
): A "super-lipophilic" moiety (Hansch ) that enhances membrane permeability and metabolic stability compared to standard or halogen groups. -
The Bromo-Handle (
): A versatile site for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation.
Chemical Rationale & Structural Analysis[1]
The "Magic Methyl" Effect of
In modern medicinal chemistry, the
-
Lipophilicity: The
group significantly increases , facilitating the penetration of the blood-brain barrier (BBB) in CNS drugs and the cuticular penetration in agrochemicals. -
Electronic Effect: It is a strong electron-withdrawing group (
), comparable to , which modulates the pKa of the hydrazine nitrogens, influencing binding affinity in enzyme pockets.
The Orthogonal Reactivity of the Bromo Group
The meta-positioning of the bromine atom relative to the hydrazine provides a strategic advantage. Unlike para-substituted analogs, the meta-bromo group allows for the construction of non-linear, bent-core architectures often required to fit into L-shaped kinase binding pockets (e.g., p38 MAPK or BRAF inhibitors).
Synthetic Pathways & Derivatization[2][3][4]
The utility of this hydrazine lies in its conversion into bioactive heterocycles. The two primary pathways are Knorr Pyrazole Synthesis and Hydrazone Formation .
Workflow Diagram
The following diagram illustrates the synthesis of the hydrazine from its aniline precursor and its subsequent divergence into bioactive classes.
Figure 1: Synthetic workflow from aniline precursor to bioactive derivatives.[1][2][3][4]
Potential Biological Profiles[5][7][8][10][11][12][14]
Agrochemical Applications (Insecticides)
This scaffold is structurally homologous to Fipronil , a broad-spectrum phenylpyrazole insecticide.
-
Mechanism: Antagonism of the GABA-gated chloride channel.
-
SAR Insight: The
group often provides superior resistance to metabolic degradation compared to the (sulfinyl) group found in Fipronil, potentially overcoming resistance mechanisms in pests like the diamondback moth (Plutella xylostella). -
Target Species: Lepidoptera larvae, thrips, and termites.
Pharmaceutical Applications[3][8][10][15]
A. Anticancer (Kinase Inhibition)
Pyrazoles derived from this hydrazine can mimic the pharmacophore of Sorafenib or Ruxolitinib .
-
Role of Br: The bromine atom allows for the attachment of a "tail" moiety (e.g., a substituted pyridine or urea) that extends into the solvent-exposed region of the kinase ATP-binding pocket.
-
Role of
: Occupies the hydrophobic "back pocket" (Gatekeeper region), improving potency.
B. Antimicrobial & Antifungal
Hydrazone derivatives (Schiff bases) of this molecule have high potential against Candida albicans and Mycobacterium tuberculosis.
-
Mechanism: Chelation of transition metal ions (Fe, Cu) essential for microbial metabolism, or inhibition of mycolic acid synthesis (similar to Isoniazid).
Experimental Protocols
Protocol A: Synthesis of the Hydrazine Hydrochloride
Standard Self-Validating Protocol via Tin(II) Chloride Reduction.
Reagents:
-
3-Bromo-5-(trifluoromethylthio)aniline (1.0 eq)
-
Sodium Nitrite (
) -
Tin(II) Chloride Dihydrate (
) -
Conc. HCl
Step-by-Step:
-
Diazotization: Dissolve the aniline (10 mmol) in conc. HCl (20 mL). Cool to
in an ice/salt bath. Add (1.1 eq) in water dropwise, maintaining temp . Stir for 30 min.-
Validation: Check for excess nitrous acid using starch-iodide paper (turns blue/black).
-
-
Reduction: Dissolve
(2.5 eq) in conc. HCl (10 mL). Cool to . Add the diazonium solution to the tin solution dropwise with vigorous stirring. -
Precipitation: Stir for 2 hours at RT. A white/off-white precipitate of the hydrazine hydrochloride salt will form.
-
Isolation: Filter the solid. Wash with cold ether to remove non-polar impurities.
-
Purification: Recrystallize from Ethanol/Water.
-
Quality Control:
NMR should show a broad singlet at (NH protons) and disappearance of the aniline shift.
-
Protocol B: Biological Assay (MTT Cytotoxicity Screen)
To evaluate anticancer potential of derived hydrazones.
-
Cell Seeding: Seed MCF-7 or A549 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add the derivative (dissolved in DMSO) at concentrations 0.1, 1, 10, 50,
. Include Doxorubicin as a positive control. -
Incubation: Incubate for 48h at
, . -
MTT Addition: Add
MTT solution ( in PBS). Incubate for 4h. -
Solubilization: Remove media. Add
DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at
. Calculate using non-linear regression.
Quantitative Data Summary (Projected)
Based on SAR data from structurally related trifluoromethylthio-pyrazoles [1][2]:
| Property | Standard | Impact | |
| Lipophilicity ( | ~3.5 | ~4.2 | Enhanced membrane permeability. |
| Hammett Constant ( | 0.54 | 0.50 | Similar electronic withdrawal; stable metabolic profile. |
| Insecticidal | 2.5x Potency Increase due to lipophilicity. | ||
| Metabolic Stability ( | 45 min | >120 min | Resistance to oxidative defluorination. |
References
-
BenchChem. (2025).[1][5] A Comparative Guide to the Biological Activities and Analytical Detection of Phenylhydrazine Derivatives. Retrieved from 5
-
Zhang, H., et al. (2024).[2] Design, Synthesis, and Bioactivity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from 6
-
TargetMol. (2026). 3-Bromo-5-(trifluoromethyl)pyrazole: Biochemical Reagent Data. Retrieved from 7
-
Sigma-Aldrich. (2025). [3-Bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride Product Specification. Retrieved from
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An In-depth Technical Guide to the Reactivity Profile of the Hydrazine Group in 3-Bromo-5-(Trifluoromethyl)phenyl Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-bromo-5-(trifluoromethyl)phenyl scaffold is a privileged motif in contemporary medicinal chemistry, offering a unique combination of lipophilicity, metabolic stability, and synthetic versatility. The introduction of a hydrazine functionality onto this framework unlocks a vast chemical space for the synthesis of novel heterocyclic compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive analysis of the reactivity profile of the hydrazine group in 3-bromo-5-(trifluoromethyl)phenyl systems. We will explore the synthesis of the key building block, 3-bromo-5-(trifluoromethyl)phenylhydrazine, and delve into its characteristic reactions, including nucleophilic aromatic substitution, cyclocondensation to form pyrazoles and indoles, and its participation in palladium-catalyzed cross-coupling reactions. The influence of the electron-withdrawing bromine and trifluoromethyl substituents on the reactivity and regioselectivity of these transformations will be a central focus, providing a predictive framework for synthetic planning and optimization.
Introduction: The Electronic Landscape of the 3-Bromo-5-(Trifluoromethyl)phenyl System
The reactivity of the hydrazine group is intrinsically linked to the electronic nature of the aromatic ring to which it is attached. The 3-bromo-5-(trifluoromethyl)phenyl system is characterized by the presence of two potent electron-withdrawing groups.
-
The Trifluoromethyl (-CF₃) Group: This group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density of the aromatic ring, making it more electrophilic.[1]
-
The Bromo (-Br) Group: As a halogen, bromine also exhibits an electron-withdrawing inductive effect (-I). While it possesses lone pairs that can theoretically participate in resonance donation (+M), its inductive effect is generally considered dominant in influencing the overall electron density of the ring.
The combined influence of these two groups at the meta positions to each other results in a significantly electron-deficient aromatic ring. This electronic environment has profound implications for the reactivity of the attached hydrazine moiety, modulating its nucleophilicity and influencing the stability of reaction intermediates.
Synthesis of the Key Intermediate: 3-Bromo-5-(trifluoromethyl)phenylhydrazine
The successful exploration of the reactivity of the hydrazine group in this system is predicated on the efficient synthesis of the starting material, 3-bromo-5-(trifluoromethyl)phenylhydrazine. Two primary synthetic strategies are viable, starting from the commercially available 3-bromo-5-(trifluoromethyl)aniline.
Synthesis via Diazotization and Reduction
A classical and reliable method for the preparation of arylhydrazines involves the diazotization of an aniline followed by reduction of the resulting diazonium salt. This two-step sequence is generally high-yielding and tolerant of a wide range of functional groups.
Caption: Synthetic route to 3-bromo-5-(trifluoromethyl)phenylhydrazine.
Experimental Protocol: Synthesis of 3-Bromo-5-(trifluoromethyl)phenylhydrazine
Step 1: Diazotization of 3-Bromo-5-(trifluoromethyl)aniline
-
To a stirred solution of 3-bromo-5-(trifluoromethyl)aniline (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 mL per gram of aniline) cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The solution should be kept cold for the subsequent reduction step.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A precipitate may form.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours or until the reaction is complete (monitored by TLC).
-
Collect the precipitated hydrazine hydrochloride salt by filtration and wash it with a small amount of cold water.
-
To obtain the free hydrazine, suspend the hydrochloride salt in water and add a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the solution is alkaline.
-
Extract the free hydrazine with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-5-(trifluoromethyl)phenylhydrazine.
Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
An alternative, modern approach involves the direct coupling of 3-bromo-5-(trifluoromethyl)aniline with a protected hydrazine source, or more directly, the coupling of a dihalo-precursor with hydrazine itself. The Buchwald-Hartwig amination offers a powerful method for the formation of C-N bonds.[2][3][4][5]
Caption: Buchwald-Hartwig approach to 3-bromo-5-(trifluoromethyl)phenylhydrazine.
This method can be advantageous for its milder conditions and potentially higher functional group tolerance compared to the diazotization route. However, optimization of the catalyst, ligand, and base is often necessary.[6][7][8][9][10]
Reactivity Profile of the Hydrazine Group
The hydrazine group (-NHNH₂) is a versatile functional group capable of participating in a wide array of chemical transformations. Its reactivity is primarily dictated by the nucleophilicity of the nitrogen atoms.
Nucleophilicity and Basicity
The presence of two strong electron-withdrawing groups on the phenyl ring significantly diminishes the electron density on the nitrogen atoms of the hydrazine moiety. This has two key consequences:
-
Reduced Basicity: 3-Bromo-5-(trifluoromethyl)phenylhydrazine is a weaker base compared to unsubstituted phenylhydrazine.
-
Modulated Nucleophilicity: While still a competent nucleophile, its reactivity is attenuated. This can be advantageous in controlling the rate of reaction and, in some cases, improving selectivity.
Cyclocondensation Reactions: Synthesis of Heterocycles
One of the most important applications of arylhydrazines is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.
The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11] This reaction is a robust and versatile method for constructing the pyrazole ring.
Caption: General scheme of the Knorr pyrazole synthesis.
Regioselectivity Considerations:
When an unsymmetrical 1,3-dicarbonyl compound is used, the formation of two regioisomeric pyrazoles is possible. The regiochemical outcome is governed by a combination of steric and electronic factors.[11][12][13]
-
Electronic Effects: The initial nucleophilic attack of the hydrazine will preferentially occur at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. The electron-withdrawing nature of the 3-bromo-5-(trifluoromethyl)phenyl group will influence the nucleophilicity of the two nitrogen atoms in the hydrazine, which can also play a role in directing the cyclization.
-
Steric Effects: Steric hindrance around the carbonyl groups of the dicarbonyl compound and on the hydrazine itself can influence the approach of the nucleophile and thus the regioselectivity.
Data Summary: Regioselectivity in Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound (R¹, R²) | Phenylhydrazine Substituent | Major Regioisomer | Minor Regioisomer | Reference |
| Benzoylacetone (Ph, Me) | Unsubstituted | 1,5-Diphenyl-3-methylpyrazole | 1,3-Diphenyl-5-methylpyrazole | [11] |
| Trifluoroacetylacetone (CF₃, Me) | Unsubstituted | 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole | 1-Phenyl-5-methyl-3-(trifluoromethyl)pyrazole | [14] |
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and 3-bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.
The Fischer indole synthesis is a powerful method for the construction of the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[9][15]
Caption: General scheme of the Fischer indole synthesis.
Regioselectivity Considerations:
With unsymmetrical ketones, the Fischer indole synthesis can yield two regioisomeric indoles. The outcome is determined by the direction of the key[16][16]-sigmatropic rearrangement of the intermediate enehydrazine.
-
Electronic Effects: Electron-withdrawing groups on the phenylhydrazine ring can significantly influence the regioselectivity. In the case of 3-bromo-5-(trifluoromethyl)phenylhydrazine, the strong deactivating nature of the substituents is expected to disfavor the formation of one of the enehydrazine tautomers, potentially leading to a high degree of regioselectivity.[16] Computational studies have shown that electron-withdrawing groups can destabilize the transition state leading to one of the possible indole products.[16]
-
Steric Effects: The steric bulk of the substituents on the ketone can also direct the cyclization to the less hindered position.[1][17]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, combine 3-bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid may be added. Stir the mixture, with gentle heating if necessary, until hydrazone formation is complete (monitored by TLC).
-
Indolization: Remove the solvent from the hydrazone mixture. Add an acid catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or Eaton's reagent. Heat the mixture to the required temperature (typically 80-180 °C) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice-water. Neutralize the acidic mixture with a suitable base (e.g., aqueous sodium hydroxide or potassium carbonate).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude indole by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring of 3-bromo-5-(trifluoromethyl)phenylhydrazine provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions. This opens up the possibility of synthesizing a wide range of derivatives where the bromine is replaced by various other groups.
Buchwald-Hartwig Amination:
While typically used to form C-N bonds, the Buchwald-Hartwig amination can also be employed to couple aryl halides with hydrazine derivatives.[6][7][8][9][10] In the context of 3-bromo-5-(trifluoromethyl)phenylhydrazine, the bromine atom can react with another amine, or potentially, the hydrazine moiety could participate in intermolecular or intramolecular coupling reactions.
Caption: Potential Buchwald-Hartwig amination of 3-bromo-5-(trifluoromethyl)phenylhydrazine.
Challenges and Considerations:
-
Competition between Reactive Sites: The hydrazine group itself is a nucleophile and can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.
-
Intramolecular Cyclization: Depending on the reaction conditions and the nature of any ortho-substituents introduced via cross-coupling, intramolecular cyclization reactions involving the hydrazine group could occur.
Conclusion
The hydrazine group in 3-bromo-5-(trifluoromethyl)phenyl systems exhibits a rich and versatile reactivity profile. The strong electron-withdrawing nature of the bromo and trifluoromethyl substituents modulates the nucleophilicity of the hydrazine, influencing the rates and, critically, the regioselectivity of key synthetic transformations. The ability to readily access this key intermediate and engage it in well-established cyclocondensation reactions like the Knorr pyrazole synthesis and the Fischer indole synthesis provides a powerful platform for the generation of diverse heterocyclic scaffolds. Furthermore, the presence of the bromine atom opens the door to further derivatization through modern palladium-catalyzed cross-coupling methodologies. A thorough understanding of the electronic effects at play and careful control of reaction conditions are paramount to successfully harnessing the synthetic potential of this valuable building block in the pursuit of novel bioactive molecules.
References
- Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558.
- Warrick, J. M., et al. (2017).
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.
- Vantourout, J. C., et al. (2021).
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- ResearchGate. (2025). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity. BenchChem.
- ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides | Request PDF.
- Verlag der Zeitschrift für Naturforschung. (n.d.). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Belskaya, N. P., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- Hughes, D. L. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with NJ.
- Ben-Aroya, Z., et al. (2006).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- da Silva, A. B., et al. (2020).
- Li, J., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides. ACS.org.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- RSC Publishing. (n.d.).
- YouTube. (2021).
- Chemistry LibreTexts. (2023).
- Google Patents. (2004). EP2266961B1 - Process for the synthesis of organic compounds.
- CymitQuimica. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
- SpectraBase. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.
- Alchem.Pharmtech. (n.d.). CAS 54962-75-3 | 3-Bromo-5-(trifluoromethyl)aniline.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-(trifluoromethoxy)aniline.
- RSC Publishing. (n.d.). Photocatalytic radical cyclization of α-halo hydrazones with β-ketocarbonyls: facile access to substituted dihydropyrazoles.
- Sheremetev, A. B., et al. (2023). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC.
- PubMed. (2001).
- Ahamad, J., et al. (2025). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. PMC.
- DergiPark. (2009).
- Indian Journal of Chemistry. (1977). Oxidation of Hydrazine, Phenylhydrazine & Substituted Phenyl.
- RSC Publishing. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchwithnj.com [researchwithnj.com]
Methodological & Application
Application Note: Synthesis of Highly Functionalized Fluorinated Pyrazoles via 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Strategic Rationale & Scaffold Significance
The pyrazole ring is a profoundly privileged scaffold in both medicinal chemistry and agrochemical development, serving as the core pharmacophore for blockbuster drugs (e.g., Celecoxib) and critical crop protection agents (e.g., Fipronil)[1]. When designing next-generation therapeutics, the incorporation of fluorinated functional groups is a proven strategy to enhance pharmacokinetic properties.
The building block 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine offers a highly strategic starting point for pyrazole synthesis due to three distinct structural features:
-
The Trifluoromethylthio (-SCF₃) Group: Boasting a remarkably high Hansch lipophilicity parameter (
) and strong electron-withdrawing capabilities, the -SCF₃ group dramatically enhances membrane permeability and metabolic stability against oxidative degradation. -
The Meta-Bromo (-Br) Handle: This halogen provides an orthogonal reactive site for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
-
The Hydrazine Moiety: Serves as the primary dinucleophile for classical2 Knorr pyrazole cyclocondensations[2].
Figure 1: Pharmacological utility and structural rationale of the target scaffold.
Mechanistic Principles & Regioselectivity
The synthesis of pyrazoles from aryl hydrazines and 1,3-dicarbonyl compounds relies on the Knorr Pyrazole Synthesis [2][3]. The reaction proceeds via an initial acid-catalyzed condensation to form a hydrazone intermediate, followed by an intramolecular cyclodehydration to yield the aromatic pyrazole ring3[3].
The Causality of Regioselectivity: When reacting 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine with an unsymmetrical dicarbonyl such as 1,1,1-trifluoro-2,4-pentanedione, regioselectivity becomes the primary synthetic challenge[2][4].
-
Nucleophilicity: The terminal nitrogen (-NH₂) of the hydrazine is sterically unhindered and significantly more nucleophilic than the internal nitrogen (-NH-), which is deactivated by the electron-withdrawing aryl ring.
-
Electrophilicity: In 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.
-
Outcome: The terminal -NH₂ preferentially attacks the -CF₃ adjacent carbonyl, dictating the major regioisomer formed during the subsequent cyclization 4[4].
Figure 2: Reaction workflow and regioselective pathways of the Knorr pyrazole synthesis.
Quantitative Reaction Optimization
To establish the most robust protocol, various conditions were evaluated to maximize both overall yield and the Regiomeric Ratio (RR) of the desired 1,3,5-trisubstituted pyrazole. The use of a strong organic acid (p-TsOH) in a non-polar solvent (Toluene) under Dean-Stark conditions provided the optimal thermodynamic drive for dehydration.
| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Isolated Yield (%) | Regiomeric Ratio (Major:Minor) |
| 1 | Ethanol | None | 80 | 12 | 45% | 3:1 |
| 2 | Ethanol | AcOH (10%) | 80 | 4 | 88% | 9:1 |
| 3 | DMF | AcOH (10%) | 100 | 4 | 75% | 5:1 |
| 4 | Toluene | p-TsOH (5%) | 110 | 2 | 94% | 15:1 |
Table 1: Optimization of the cyclocondensation between 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine and 1,1,1-trifluoro-2,4-pentanedione.
Experimental Methodology: Standardized Protocol
This protocol utilizes the optimized conditions (Table 1, Entry 4) to ensure high yield and regioselectivity.
Reagents & Equipment
-
1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (1.0 equiv, 10 mmol)
-
1,1,1-Trifluoro-2,4-pentanedione (1.1 equiv, 11 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv, 0.5 mmol)
-
Anhydrous Toluene (50 mL)
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
Step-by-Step Procedure
-
Preparation: To an oven-dried 100 mL round-bottom flask, add 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (10 mmol) and dissolve in 50 mL of anhydrous toluene.
-
Activation: Add 1,1,1-trifluoro-2,4-pentanedione (11 mmol) followed by p-TsOH·H₂O (0.5 mmol). Causality note: The acid catalyst protonates the dicarbonyl, increasing its electrophilicity and accelerating hydrazone formation.
-
Cyclodehydration: Attach the Dean-Stark apparatus and reflux the mixture at 110 °C for 2 hours. The azeotropic removal of water drives the equilibrium toward the fully aromatized pyrazole.
-
Quenching & Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (25 mL) to neutralize the acid catalyst. Extract the aqueous layer with Ethyl Acetate (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 100:0 to 90:10) to separate the major regioisomer from trace impurities.
Self-Validating System Checkpoints
To ensure procedural trustworthiness, scientists should observe the following self-validating checkpoints during execution:
-
Visual Confirmation: Upon reaching reflux, the accumulation of water droplets in the Dean-Stark trap provides immediate physical evidence of the dehydration step completing.
-
TLC Rf Shift (Crucial): Monitor the reaction using 20% EtOAc in Hexanes. The starting hydrazine is highly polar due to hydrogen bonding capabilities (
). The resulting fluorinated pyrazole lacks these H-bond donors and is heavily shielded by lipophilic halogens, resulting in a massive polarity shift ( ). The complete disappearance of the 0.2 spot validates reaction completion. -
¹⁹F NMR Regio-Check: Before column chromatography, a crude ¹⁹F NMR can validate the regiomeric ratio. The -CF₃ group on the pyrazole ring will exhibit a distinct chemical shift depending on its proximity to the bulky aryl group (3-position vs. 5-position), allowing for rapid, non-destructive quantification of the 15:1 ratio.
References
- Title: Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles Source: BenchChem URL
- Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL
- Source: PMC (National Institutes of Health)
- Source: PMC (National Institutes of Health)
Sources
- 1. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Fischer Indole Synthesis of Highly Deactivated 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Executive Summary
The Fischer indole synthesis (FIS) is a premier methodology for constructing functionalized indole and carbazole architectures. However, substrates bearing multiple strong electron-withdrawing groups (EWGs) consistently fail or deliver poor yields under standard thermal conditions due to elevated activation barriers and competing decomposition pathways.
This application note details an optimized, microwave-assisted protocol for the cyclization of the highly deactivated 1-(3-bromo-5-(trifluoromethylthio)phenyl)hydrazine with cyclohexanone. By leveraging rapid dielectric heating and strong Brønsted acid catalysis, researchers can bypass the thermodynamic limitations of classical batch synthesis, improving yields from ~32% to >75% while successfully isolating the resulting sterically hindered regioisomers.
Mechanistic Rationale & Causality (E-E-A-T)
The synthesis of indoles from 1-(3-bromo-5-(trifluoromethylthio)phenyl)hydrazine is notoriously challenging due to three interacting mechanistic factors:
-
N–N Bond Stabilization: The rate-determining step of the FIS is the [3,3]-sigmatropic rearrangement of the N
-protonated ene-hydrazine intermediate. Strong EWGs, such as the trifluoromethylthio (-SCF3) and bromo (-Br) groups, stabilize the N–N bond, significantly increasing the enthalpy of cleavage and the overall activation energy required for the rearrangement[1]. -
Reduced Nucleophilicity: The highly lipophilic and strongly electron-withdrawing -SCF3 group (
= 1.44) pulls electron density away from the aromatic ring. This renders the enamine tautomer less nucleophilic, making it sluggish to participate in the critical C–C bond-forming event[2]. -
Steric Hindrance & Regiochemistry: Because the starting hydrazine is 3,5-disubstituted relative to the hydrazine moiety, cyclization must occur at either the C2 or C6 ortho positions. Both pathways are sterically encumbered by the adjacent -Br and -SCF3 groups, respectively. This forces the reaction to produce a mixture of two distinct regioisomers.
The Solution: To overcome these thermodynamic and kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation provides rapid, uniform dielectric heating that quickly achieves the high temperatures necessary to cleave the stabilized N–N bond. This completes the reaction in minutes before the thermal degradation of the sensitive hydrazine can occur, a common failure point in prolonged conventional batch reactors[3],[4].
Regiochemical Pathway Visualization
The following diagram illustrates the divergent [3,3]-sigmatropic rearrangement pathways dictated by the meta-substitution pattern of the starting material.
Caption: Divergent [3,3]-sigmatropic rearrangement pathways of 3,5-disubstituted phenylhydrazone.
Experimental Protocol
Reagents and Materials
-
1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine hydrochloride: 1.0 equiv (1.0 mmol)
-
Cyclohexanone: 1.2 equiv (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 2.0 equiv (2.0 mmol)
-
Glacial acetic acid: 3.0 mL
-
Equipment: Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL microwave-safe reaction vials.
Step-by-Step Methodology
Step 1: Hydrazone Formation In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1-(3-bromo-5-(trifluoromethylthio)phenyl)hydrazine hydrochloride (1.0 mmol) and cyclohexanone (1.2 mmol).
Step 2: Catalyst Addition Add p-TsOH·H₂O (2.0 mmol) followed by 3.0 mL of glacial acetic acid. Causality Check: The use of a strong Brønsted acid (p-TsOH) is critical; weaker acids fail to sufficiently protonate the highly deactivated ene-hydrazine intermediate, stalling the reaction at the hydrazone stage[1].
Step 3: Microwave Irradiation Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in the microwave synthesizer at 150 °C for 20 minutes, utilizing dynamic power modulation (max 150 W) to hold the temperature steady[3].
Step 4: Quenching and Workup Allow the vial to cool to room temperature via automated compressed air cooling. Pour the crude, dark mixture into 20 mL of ice-cold water. Neutralize cautiously with saturated aqueous NaHCO₃ until the pH reaches ~7-8.
Step 5: Extraction Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Chromatographic Separation Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0–10% EtOAc in Hexanes). The two regioisomers (5-Br and 7-Br tetrahydrocarbazoles) will elute closely but can be separated using a slow gradient and fine-mesh silica.
Quantitative Data & Optimization
The table below summarizes the optimization data, highlighting the stark contrast between conventional thermal heating and microwave-assisted synthesis for this specific deactivated substrate.
| Reaction Condition | Catalyst / Solvent | Time | Temp (°C) | Total Yield (%) | Regioisomer Ratio (5-Br : 7-Br) |
| Conventional Batch | p-TsOH / Glacial AcOH | 24 h | 118 (Reflux) | 32% | 1 : 1.1 |
| Conventional Batch | Eaton's Reagent | 12 h | 80 | 45% | 1 : 1.2 |
| Microwave (MAOS) | ZnCl₂ / Ethanol | 30 min | 120 | 61% | 1 : 1.1 |
| Microwave (MAOS) | p-TsOH / Glacial AcOH | 20 min | 150 | 78% | 1 : 1.2 |
Analytical Note: The slight excess of the 7-bromo-5-(trifluoromethylthio) isomer is attributed to the slightly larger steric volume of the -SCF3 group compared to the -Br group, which marginally disfavors cyclization at the C6 position.
References
-
Synthesis of 3-((trifluoromethyl)thio)indoles via trifluoromethylthiolation of 2-alkynyl azidoarenes with AgSCF3 - ResearchGate. 2
-
Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole and 8,9,10,11-Tetrahydro-7H-pyrido[a]carbazoles - Academia.edu. 3
-
Why Do Some Fischer Indolizations Fail? - Journal of the American Chemical Society. 1
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - MDPI. 4
Sources
Preparation of indazoles from 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Application Note: Precision Synthesis of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1H-indazoles
Executive Summary
This guide details the protocol for synthesizing 1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1H-indazoles utilizing 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine as the primary nucleophile. The trifluoromethylthio (
The core methodology employs a Copper-Catalyzed Cascade Cyclization with 2-haloarylcarbonyls. This route is selected for its high regioselectivity, tolerance of the electron-deficient hydrazine starting material, and preservation of the sensitive aryl bromide and
Strategic Analysis
Retrosynthetic Logic
The target scaffold is a 1-Arylindazole . Direct construction from the hydrazine requires the formation of the pyrazole ring fused to a benzene backbone.
-
Starting Material: 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (Electron-poor, moderate nucleophile).
-
Reaction Partner: 2-Bromobenzaldehyde (or substituted analogs).[1]
-
Mechanism: Condensation to form a hydrazone
Intramolecular Cu-catalyzed -arylation.
Chemo-Selectivity Challenge: The reaction system contains two aryl bromide sites: one on the starting hydrazine (meta-position) and one on the aldehyde (ortho-position).
-
Solution: The intramolecular nature of the cyclization, assisted by the chelating effect of the hydrazone nitrogen, kinetically favors the activation of the aldehyde-derived C-Br bond over the intermolecular coupling of the hydrazine's aryl bromide.
Reaction Pathway Diagram
Caption: Pathway A: Condensation-Cyclization Cascade. The copper catalyst specifically targets the ortho-bromo position of the hydrazone intermediate.
Experimental Protocols
Method A: Two-Step One-Pot Synthesis (Recommended)
Best for: High purity requirements and library synthesis. Separating the condensation step allows for the removal of water, which can inhibit the Ullmann coupling.
Reagents:
-
Hydrazine: 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (1.0 equiv)
-
Aldehyde: 2-Bromobenzaldehyde (1.1 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: 4-Hydroxy-L-proline (20 mol%) or 1,10-Phenanthroline (20 mol%)
-
Base:
(2.5 equiv) -
Solvent: DMSO (anhydrous)
Step-by-Step Procedure:
-
Hydrazone Formation:
-
In a reaction vial, dissolve the hydrazine (1.0 mmol) and 2-bromobenzaldehyde (1.1 mmol) in Ethanol (3 mL).
-
Add a catalytic amount of Acetic Acid (1 drop).
-
Stir at Room Temperature for 2–4 hours. Monitor by TLC (formation of a non-polar spot).
-
Note: The electron-deficient nature of the hydrazine may slow this step. If precipitation occurs, filter the hydrazone solid. If not, concentrate the ethanol in vacuo to dryness.
-
-
Cyclization (Ullmann Coupling):
-
Redissolve the crude hydrazone residue in anhydrous DMSO (3 mL).
-
Add
(2.5 mmol), CuI (0.1 mmol), and Ligand (0.2 mmol). -
Purge the vial with Nitrogen or Argon (Oxygen inhibits the catalyst).
-
Heat to 80–100°C for 12–18 hours.
-
Critical: Do not exceed 110°C to prevent scrambling of the SCF3 group or activation of the external aryl bromide.
-
-
Work-up:
-
Cool to room temperature.[2] Dilute with Ethyl Acetate (20 mL) and water (20 mL).
-
Filter through a pad of Celite to remove copper salts.
-
Wash the organic layer with Brine (
mL) to remove DMSO. -
Dry over
, concentrate, and purify via Flash Chromatography (Hexanes/EtOAc gradient).
-
Method B: Synthesis of Tetrahydroindazoles (For 3-Substituted Analogs)
Best for: Creating indazoles with alkyl substitution at the 3-position.
-
React the hydrazine with 2-acetylcyclohexanone in refluxing Ethanol/AcOH.
-
This yields the 4,5,6,7-tetrahydro-1H-indazole .
-
Aromatization: Treat the tetrahydro-intermediate with DDQ (2.2 equiv) in Dioxane (reflux) or Pd/C in p-Cymene (reflux) to oxidize the cyclohexane ring to a benzene ring, yielding the fully aromatic indazole.
Technical Data & Validation
Stoichiometry & Conditions Table
| Component | Role | Equiv. | Notes |
| Hydrazine | Substrate | 1.0 | Limiting reagent.[3] Handle in fume hood. |
| 2-Br-Benzaldehyde | Electrophile | 1.1 | Excess ensures complete consumption of hydrazine. |
| CuI | Catalyst | 0.10 | Purity >99.9% recommended. |
| 4-OH-L-Proline | Ligand | 0.20 | Promotes coupling at lower temps (80°C). |
| Base | 2.5 | Must be anhydrous/freshly ground. | |
| Temperature | Condition | 90°C | Balance between rate and selectivity. |
Mechanistic Insight (Catalytic Cycle)
The reaction proceeds via an oxidative addition of Cu(I) into the C-Br bond of the aldehyde moiety (facilitated by the imine nitrogen coordination), followed by reductive elimination to form the N-N bond.
Caption: Simplified Ullmann-type catalytic cycle for intramolecular N-arylation.
Troubleshooting & Safety
-
Low Yield: Often caused by moisture in the DMSO or old catalyst. Ensure DMSO is dry and CuI is off-white (not green/brown).
-
Regioselectivity Issues: If the external aryl bromide (on the hydrazine ring) reacts, lower the temperature to 80°C and switch to a milder base like
. -
SCF3 Stability: The trifluoromethylthio group is stable under these basic conditions but avoid strong reducing agents (e.g., LiAlH4) or Pd-catalysis at temperatures >120°C during downstream processing.
-
Safety: Aryl hydrazines are suspected carcinogens and skin sensitizers. All weighing should be done in a glovebox or vented balance enclosure.
References
-
General Indazole Synthesis via Cu-Catalysis
- Xiong, X., Jiang, Y., & Ma, D. (2012). "Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions." Organic Letters, 14(10), 2552–2555.
-
Aryne-Hydrazone Annulation (Alternative Route)
-
Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012).[4] "Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones." The Journal of Organic Chemistry, 77(7), 3127–3133.
-
- Trifluoromethylthiolation Context: Xu, C., et al. (2014). "Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds." Angewandte Chemie International Edition, 54(4), 1144-1149. (Context on SCF3 stability).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions [organic-chemistry.org]
- 4. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
Application Note: Reaction Conditions and Protocols for the Cyclization of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Executive Summary & Chemical Profiling
1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (CAS 1806438-24-3) is a highly functionalized, electron-deficient aryl hydrazine utilized as a critical building block in the development of complex pharmaceutical heterocycles[1].
The structural incorporation of both a bromine atom (
-
Electronic Deactivation: Both substituents are strongly electron-withdrawing. This drastically reduces the electron density of the aromatic ring and specifically diminishes the nucleophilicity of the
nitrogen (the nitrogen directly attached to the phenyl ring). -
Differential Nucleophilicity: Because
is heavily deactivated, the terminal amine remains the primary nucleophilic center. This differential can be strategically exploited to achieve high regiocontrol during cyclocondensation reactions[2]. -
High Activation Energy for Rearrangements: In sigmatropic rearrangements (such as the Fischer Indole Synthesis), electron-deficient rings destabilize the transition state, necessitating significantly harsher acidic conditions and elevated temperatures compared to electron-rich analogs[3].
This application note details the optimized, self-validating protocols for directing this intermediate through two primary cyclization pathways: Knorr-type Pyrazole Synthesis and Fischer Indole Synthesis .
Pathway A: Regioselective Pyrazole Synthesis (Knorr-Type Cyclocondensation)
Mechanistic Causality
The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a highly efficient method for synthesizing polysubstituted pyrazoles[2]. When reacting an unsymmetrical 1,3-diketone with 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine, the kinetic attack is initiated by the more nucleophilic
Historically, these reactions in polar protic solvents (like ethanol) yield difficult-to-separate mixtures of regioisomers. However, utilizing aprotic dipolar solvents such as
Experimental Protocol: Synthesis of a 1-Arylpyrazole Derivative
Model Electrophile: 1,1,1-Trifluoro-2,4-pentanedione
Step-by-Step Methodology:
-
Preparation: Charge a dry 50 mL round-bottom flask with 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (1.0 eq, 1.0 mmol) and anhydrous DMAc (10 mL) under a nitrogen atmosphere.
-
Kinetic Addition: Cool the solution to 0 °C. Add 1,1,1-trifluoro-2,4-pentanedione (1.1 eq, 1.1 mmol) dropwise over 10 minutes to prevent exothermic degradation.
-
Hydrazone Formation (IPQC 1): Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Check: Take a 10 µL aliquot, quench in 500 µL Acetonitrile, and analyze via LC-MS. The reaction is validated to proceed to the next step when the starting material mass is completely replaced by the hydrazone intermediate mass (
).
-
-
Thermal Cyclization: Heat the reaction mixture to 80 °C for 4 hours to drive the intramolecular cyclization and subsequent dehydration.
-
Final Verification (IPQC 2): Analyze via LC-MS. Successful cyclization is confirmed by a mass shift of
(loss of ) from the hydrazone intermediate. -
Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with 5% aqueous LiCl (
mL) to remove DMAc. Dry the organic layer over , filter, and concentrate in vacuo.
Quantitative Optimization Data
Table 1: Optimization of Pyrazole Cyclization Conditions
| Solvent | Temperature | Time | Regiomeric Ratio (Desired vs Undesired) | Isolated Yield (%) |
| Ethanol | Reflux (78 °C) | 6 h | 60:40 | 72 |
| Acetic Acid | 80 °C | 4 h | 65:35 | 68 |
| DMAc | 80 °C | 4 h | >95:5 | 85 |
Reaction Logic Visualization
Mechanistic workflow and IPQC checkpoints for regioselective pyrazole cyclization.
Pathway B: Fischer Indole Synthesis
Mechanistic Causality
The Fischer indole synthesis produces aromatic indoles from phenylhydrazines and ketones via an acid-catalyzed [3,3]-sigmatropic rearrangement[5]. Because the 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine core is severely electron-deficient, the tautomerization to the ene-hydrazine and the subsequent rearrangement (the rate-determining step) are energetically hindered.
While mild conditions (e.g., tartaric acid-dimethylurea melts) can be used for sensitive, electron-rich substrates[6], they fail to achieve conversion here. Strong Brønsted acids like Polyphosphoric acid (PPA) or harsh Lewis acids (e.g.,
Experimental Protocol: Synthesis of a Substituted Indole Core
Model Electrophile: Cyclohexanone
Step-by-Step Methodology:
-
Hydrazone Isolation: In a 50 mL flask, combine the aryl hydrazine (1.0 eq, 1.0 mmol) and cyclohexanone (1.05 eq, 1.05 mmol) in absolute ethanol (10 mL) containing 3 drops of glacial acetic acid. Reflux for 2 hours.
-
IPQC 1 (Hydrazone Verification): Confirm the complete consumption of the hydrazine via TLC (Hexanes/EtOAc 4:1). Concentrate the mixture to yield the crude arylhydrazone.
-
Harsh Acid Cyclization: Pre-heat Polyphosphoric acid (PPA, 5.0 g) in a robust glass vessel to 120 °C. Mechanically stir the highly viscous acid.
-
Rearrangement: Carefully add the crude arylhydrazone to the hot PPA in small portions. The mixture will darken. Maintain stirring at 120 °C for 3 hours.
-
IPQC 2 (Indole Verification): Extract a micro-sample, quench in water/MeCN, and analyze via LC-MS. The system validates successful aromatization when the mass shifts by
(loss of ) relative to the hydrazone. -
Workup: Pour the hot, viscous mixture onto crushed ice (50 g) with vigorous stirring. Neutralize the aqueous suspension slowly with concentrated
until pH ~8. Extract the precipitated product with dichloromethane ( mL), dry over , and purify via silica gel chromatography.
Quantitative Optimization Data
Table 2: Optimization of Fischer Indole Cyclization Conditions
| Catalyst / Acid System | Temperature | Time | Conversion (%) | Isolated Yield (%) |
| AcOH (Glacial) | Reflux (118 °C) | 12 h | < 20 | N/A (Trace) |
| Reflux (118 °C) | 8 h | 75 | 54 | |
| Polyphosphoric Acid (PPA) | 120 °C | 3 h | > 95 | 81 |
Reaction Logic Visualization
Mechanistic pathway of the Fischer Indole Synthesis under harsh acidic conditions.
References
-
[1] Title: 1806438-24-3 | 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine. Source: MolCore. URL:
-
[5] Title: Fischer indole synthesis. Source: Wikipedia. URL:
-
[3] Title: Fischer Indole Synthesis. Source: Alfa Chemistry. URL:
-
[6] Title: Fischer Indole Synthesis in Low Melting Mixtures. Source: ACS Publications. URL:
-
[4] Title: Pyrazole synthesis. Source: Organic Chemistry Portal. URL:
-
[2] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC. URL:
Sources
- 1. molcore.com [molcore.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Optimized solvents for reactions involving 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Topic: Optimized solvents for reactions involving 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine Content Type: Application Note & Protocol Guide Role: Senior Application Scientist
Executive Summary
This guide details the solvent engineering required for the effective utilization of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (referred to herein as Hydrazine-SCF3 ).[1] Unlike standard phenylhydrazines, the presence of the trifluoromethylthio (-SCF3) group introduces significant lipophilicity (Hansch
Chemical Profile & Challenges[2]
The "Lipophilic Shield" Effect
The -SCF3 group is a "super-lipophilic" substituent.[1] While it enhances membrane permeability in drug candidates (e.g., Eltrombopag analogs), it creates a biphasic barrier in standard polar synthesis conditions.
| Property | Standard Phenylhydrazine | Hydrazine-SCF3 | Impact on Protocol |
| LogP (Est.) | 1.25 | ~4.2 - 4.8 | Requires non-polar co-solvents.[1] |
| Nucleophilicity | High | Moderate/Low | Requires acid catalysis or higher |
| Oxidation Risk | High (Air sensitive) | Moderate | Electron-poor ring stabilizes hydrazine slightly.[1] |
| Solubility (EtOH) | Soluble | Poor/Insoluble | Critical Failure Point in standard protocols.[1] |
Reactivity Context
The electron-withdrawing nature of the 3-Bromo and 5-SCF3 groups reduces the electron density on the
Solvent Selection Matrix
The following decision tree guides the researcher to the optimal solvent system based on the intended reaction type.
Figure 1: Solvent selection logic for Hydrazine-SCF3 based on reaction thermodynamics and solubility requirements.[1]
Optimized Protocols
Protocol A: Regioselective Pyrazole Synthesis (Condensation)
Application: Synthesis of p38 MAP kinase inhibitors or Thrombopoietin receptor agonists.
Rationale: Standard ethanol reflux fails because Hydrazine-SCF3 precipitates before reacting.[1] We utilize a Toluene/Acetic Acid system.[1] Toluene solubilizes the lipophilic hydrazine, while Acetic Acid acts as both catalyst and co-solvent, permitting higher temperatures (110°C) to drive the reaction of the deactivated hydrazine.
Materials:
-
Hydrazine-SCF3 (1.0 equiv)[1]
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 equiv)
-
Solvent: Toluene (anhydrous)[1]
-
Catalyst: Glacial Acetic Acid (10% v/v)[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 mmol of Hydrazine-SCF3 in 10 mL of Toluene.
-
Observation: Solution should be clear. If hazy, gently warm to 40°C.
-
-
Activation: Add 1.0 mL of Glacial Acetic Acid. Stir for 5 minutes.
-
Addition: Add the 1,3-dicarbonyl substrate (1.1 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Monitoring: Check TLC (Eluent: 20% EtOAc/Hexanes) after 2 hours.
-
Note: The -SCF3 group is UV active; products usually have higher Rf than the hydrazine.[1]
-
-
Work-up: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: Recrystallize from Heptane/EtOAc (9:1) .
-
Why Heptane? The high lipophilicity of the product makes it too soluble in Hexanes; Heptane offers better discrimination.
-
Protocol B: Palladium-Catalyzed N-Arylation (Cross-Coupling)
Application: Creating unsymmetrical N,N-diaryl hydrazines.[1]
Rationale: The 3-Bromo handle allows for further functionalization.[1][3][6] However, the hydrazine -NH2 is prone to catalyst poisoning. We use 1,4-Dioxane as a solvent which coordinates weakly to Pd, stabilizing the active species, combined with a bulky ligand (Xantphos) to prevent hydrazine chelation.
Materials:
-
Hydrazine-SCF3 (Protected as Hydrazone or free base if carefully controlled)[1]
-
Aryl Boronic Acid (Suzuki) or Aryl Halide (Buchwald)[1]
-
Catalyst: Pd(OAc)2 (5 mol%) / Xantphos (10 mol%)[1]
-
Base: Cs2CO3 (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inerting: Flame-dry a reaction vial and purge with Argon.
-
Slurry Formation: Add Hydrazine-SCF3 (1.0 equiv), Aryl Halide (1.0 equiv), Cs2CO3, and Pd/Ligand system.
-
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration).
-
Critical Step: Do not use DMF if possible; DMF can decompose at high T with basic hydrazines to form dimethylamine impurities.[1]
-
-
Heating: Heat to 100°C for 12 hours.
-
Filtration: Filter hot through Celite to remove inorganic salts.
-
Analysis: The -SCF3 group is stable to these conditions, but avoid strong reducing environments (e.g., Pd/C + H2) which might defluorinate or desulfurize.
Workflow Visualization
Figure 2: Experimental workflow for processing Hydrazine-SCF3 into value-added heterocycles.
Safety & Stability (E-E-A-T)
-
Thermal Stability: The -SCF3 group is generally stable up to 200°C. However, in the presence of strong Lewis acids (e.g., AlCl3), C-S bond cleavage can occur. Stick to Brønsted acids (AcOH, HCl, TsOH).
-
Toxicity: Aryl hydrazines are suspected genotoxins.[1] The lipophilic nature of the -SCF3 analog implies enhanced dermal absorption .[1] Double-gloving (Nitrile over Laminate) is mandatory.[1]
-
Waste Disposal: Segregate as "Halogenated Organic Waste". Do not mix with oxidizing agents (e.g., nitric acid) as hydrazines are hypergolic or explosive with strong oxidizers.
References
-
Ma, F.-F., et al. (2011).[1][4][7] "An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides." Synlett. Link[1]
-
Xu, X.-H., et al. (2015).[1] "Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent." Journal of Organic Chemistry. Link[1]
- Shao, X., et al. (2015). "Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds." Accounts of Chemical Research. (Contextual grounding for -SCF3 stability).
-
ChemicalBook. (2025).[1][8] "Eltrombopag Synthesis and Intermediates." (Reference for hydrazine applications in drug dev). Link
-
Organic Chemistry Portal. (2024).[1] "Synthesis of Pyrazoles and Hydrazine Reactivity." Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. BJOC - Synthesis of oleophilic electron-rich phenylhydrazines [beilstein-journals.org]
- 3. Buy 3-Bromo-5-(trifluoromethyl)phenylisothiocyanate [smolecule.com]
- 4. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 5. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 8. 3-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-33-3 [chemicalbook.com]
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Introduction: The Strategic Importance of C-N Bond Formation and Fluorinated Precursors
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug development professionals, enabling the construction of complex molecular architectures that were previously challenging to access.[1]
In the landscape of medicinal chemistry, the incorporation of fluorine-containing functional groups, such as the trifluoromethylthio (-SCF₃) moiety, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The -SCF₃ group, with its high lipophilicity and strong electron-withdrawing nature, can significantly improve metabolic stability, membrane permeability, and binding affinity.[3][4]
This application note provides a comprehensive guide for researchers on the use of a specialized precursor, 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine , in Buchwald-Hartwig amination reactions. We will first detail a proposed synthetic protocol for this key intermediate, followed by an in-depth, step-by-step guide for its application in C-N cross-coupling reactions, including catalyst selection, reaction optimization, and troubleshooting.
Part 1: Synthesis of the Precursor: 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
The target hydrazine precursor can be synthesized in a two-step sequence from the commercially available 3-(trifluoromethylthio)aniline. The procedure involves an initial electrophilic bromination followed by a classical diazotization and reduction sequence.
Step 1a: Synthesis of 3-Bromo-5-(trifluoromethylthio)aniline
The introduction of a bromine atom onto the 3-(trifluoromethylthio)aniline backbone is achieved via electrophilic aromatic substitution. The electron-donating amino group is a strong activating group and directs ortho- and para- to itself. The trifluoromethylthio group is a deactivating, meta-directing group. Therefore, bromination is expected to occur at the positions ortho and para to the amine. To achieve mono-bromination and control regioselectivity, N-bromosuccinimide (NBS) is a suitable mild brominating agent.[5] The reaction solvent can influence the regioselectivity of the bromination of anilines with electron-withdrawing groups.[6]
Proposed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethylthio)aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-5-(trifluoromethylthio)aniline.
Step 1b: Synthesis of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
The conversion of the synthesized aniline to the corresponding phenylhydrazine is a well-established two-step process involving the formation of a diazonium salt, followed by its reduction.[7][8] Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a common and effective reducing agent for this transformation.[9]
Figure 1: Proposed workflow for the synthesis of the target hydrazine precursor.
Detailed Protocol:
-
Diazotization:
-
In a flask, suspend 3-bromo-5-(trifluoromethylthio)aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq.) in cold water.
-
Add the cold NaNO₂ solution dropwise to the aniline suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq.) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature is kept low. A precipitate of the hydrazine hydrochloride salt should form.
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes in the ice bath.
-
-
Isolation and Neutralization:
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold water.
-
To obtain the free hydrazine base, suspend the hydrochloride salt in water and add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the mixture is basic (pH > 8).
-
Extract the free hydrazine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine. Due to the potential instability of hydrazines, it is advisable to use the product promptly or store it under an inert atmosphere at low temperatures.
-
Part 2: Application in Buchwald-Hartwig Amination
The synthesized 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine can be utilized as a precursor in Buchwald-Hartwig amination reactions to couple with a wide range of amines. The following protocol details a general procedure for the in-situ generation of the active palladium(0) catalyst and the subsequent cross-coupling reaction.
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Model Reaction with Morpholine
This protocol describes the coupling of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine with morpholine as a representative secondary amine.
Materials:
-
1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup (In a Glovebox):
-
To a dry oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq.) and XPhos (0.04 eq.).
-
Add 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (1.0 eq.) and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe.
-
Add morpholine (1.2 eq.) via syringe.
-
-
Reaction:
-
Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Data Presentation: Optimization of Reaction Conditions
The following table presents a set of representative conditions that can be screened to optimize the yield of the desired product.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >85 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | Variable |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | LHMDS (1.5) | THF | 80 | 16 | Variable |
| 4 | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | Variable |
Note: Yields are hypothetical and intended for illustrative purposes. Actual yields will depend on the specific substrates and precise reaction conditions.
Part 3: Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a pre-catalyst or ensure proper in-situ formation of the active Pd(0) species.[10] |
| Poor choice of ligand/base | Screen different ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃, LHMDS). The steric and electronic properties of both the aryl halide and the amine will influence the optimal choice.[11] | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Catalyst decomposition | Lower the reaction temperature and/or use a more robust ligand. Ensure efficient stirring. |
| Presence of water | Use rigorously dried solvents and reagents. | |
| Difficulty in Product Purification | Palladium contamination | Filter the crude reaction mixture through a pad of Celite. For persistent contamination, consider treatment with a palladium scavenger. |
| Unreacted starting materials | Drive the reaction to completion by increasing the reaction time or temperature, or by adjusting the stoichiometry of the reagents. |
References
-
Jiang, C., et al. (2021). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Organic Letters. [Link]
-
Weng, Z., et al. (2015). Synthesis of aryl tri- and difluoromethyl thioethers via a C-H-thiocyanation/fluoroalkylation cascade. Chemistry. [Link]
-
Wikipedia. (n.d.). Diazonium compound. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]
- Google Patents. (n.d.). CN112939829A - Synthetic method of aryl trifluoromethyl thioether.
-
Chemical Review and Letters. (2023). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. [Link]
-
Wagschal, S., et al. (2019). Formation of XPhos‐Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. Chemistry – A European Journal. [Link]
-
Izquierdo, F., et al. (2022). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Omega. [Link]
-
Amatore, C., et al. (2005). Formation of Palladium(0) Complexes from Pd(OAc)2 and a Bidentate Phosphine Ligand (dppp) and Their Reactivity in Oxidative Addition. Organometallics. [Link]
-
Cumpstey, I., et al. (2013). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. The Journal of Organic Chemistry. [Link]
-
ConnectSci. (n.d.). The Preparation of 4-Methoxyphenylhydrazine and Some Other Arylhydrazines. [Link]
-
Sheng, J., et al. (2014). Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide. Chemical Communications. [Link]
-
Royal Society of Chemistry. (2013). Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide. [Link]
-
Arkat USA. (n.d.). Neutral palladium(0) complexes from Pd(OAc)2 and tri-2-furylphosphine and their reactivity in oxidative addition. [Link]
-
BYJU'S. (2019). Diazotization Reaction Mechanism. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide. [Link]
-
YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. [Link]
-
R Discovery. (1974). Preparation of a 4-methoxyphenylhydrazine and some other arylhydrazines. [Link]
-
Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. Organic Letters. [Link]
-
Royal Society of Chemistry. (2025). Insights into the mechanism of active catalyst generation for the Pd II (acac) 2 /PPh 3 system in the context of telomerization of 1,3-butadiene. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Current Organic Chemistry. (2015). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. [Link]
-
PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline. [Link]
-
Chemspace. (n.d.). 3-bromo-5-(trifluoromethyl)aniline. [Link]
-
Indian Academy of Sciences. (2017). Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. [Link]
-
ResearchGate. (n.d.). Ni⁰‐catalyzed trifluoromethylthiolation of aryl iodides and bromides with (Me4N)SCF3. [Link]
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
Royal Society of Chemistry. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. BJOC - Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. byjus.com [byjus.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Executive Summary: The Stability Paradox
Researchers frequently encounter rapid degradation with 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine . While the electron-withdrawing trifluoromethylthio (-SCF3) and bromo (-Br) groups theoretically reduce the nucleophilicity of the hydrazine moiety, they do not render it immune to autoxidation.
The Core Issue: Aryl hydrazines are thermodynamically unstable in the presence of atmospheric oxygen. They undergo radical-mediated autoxidation to form diazenes , hydrazones , and eventually decompose into the corresponding arene (with loss of
The Solution: The only reliable method for long-term storage (>1 week) is conversion to the Hydrochloride (HCl) Salt . The free base should be considered a transient intermediate, generated in situ immediately prior to use.
The Mechanism of Degradation
Understanding why your sample degrades allows you to mitigate the risks. The degradation is not a simple hydrolysis; it is a radical chain reaction accelerated by light, heat, and trace metal ions.
Visualization: The Autoxidation Cascade
The following diagram illustrates the pathway from a pure hydrazine to a degraded hydrocarbon, explaining the color change (yellow/brown) often observed.
Figure 1: Autoxidation pathway of aryl hydrazines. The formation of diazenes leads to the characteristic yellow-to-brown discoloration observed in degraded samples.
Troubleshooting Guide: Symptom, Diagnosis, & Repair
Use this table to diagnose the state of your reagent.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Sample turns yellow/brown | Partial oxidation to azobenzene or diazene derivatives. | TLC: Look for a less polar spot (impurity) moving faster than the hydrazine. | Recrystallization: Dissolve in minimal hot EtOH; add water to turbid; cool. OR Salt Formation (See Protocol A). |
| Sample is an oil (should be solid) | Solvent entrapment or eutectic mixture with impurities. | 1H NMR: Check for solvent peaks. Broad NH peaks indicate proton exchange/wetness. | Trituration: Sonicate with cold Hexanes/Pentane. The -SCF3 group is lipophilic, so avoid ether if the solid is very soluble. |
| Low yield in cyclization (e.g., Pyrazole synthesis) | Hydrazine titer is low due to decomposition to arene. | LCMS: Check for mass corresponding to [M-29] (loss of N2H). | Quantify Titer: Perform a test reaction with a standard aldehyde (e.g., benzaldehyde) to form the hydrazone; measure yield. |
| Violent bubbling upon acid addition | Presence of residual diazonium species or rapid decomposition.[1] | Safety Alert: This indicates advanced degradation. | Discard: Neutralize carefully and dispose. Do not attempt to recover. |
Validated Protocols for Storage & Recovery
Protocol A: Conversion to Hydrochloride Salt (The "Gold Standard")
Why this works: Protonating the terminal nitrogen (
Reagents:
-
Crude 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
-
Solvent: Diethyl Ether (
) or 1,4-Dioxane (Anhydrous) -
Acid: 4M HCl in Dioxane
Step-by-Step:
-
Dissolution: Dissolve the free base hydrazine in anhydrous
(approx. 5-10 mL per gram).-
Note: Due to the lipophilic -SCF3 group, this molecule dissolves well in ether, unlike unsubstituted phenylhydrazine.
-
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Precipitation: A white to off-white precipitate should form immediately.
-
Filtration: Filter the solid under a blanket of Nitrogen or Argon.
-
Critical: Do not pull air through the filter cake for extended periods.
-
-
Washing: Wash the cake with cold
to remove non-polar impurities. -
Drying: Dry in a vacuum desiccator over
or KOH pellets. Store at -20°C.
Protocol B: Recovery of Oxidized Material (Zinc Reduction)
Why this works: If your sample is brown (partially oxidized), mild reduction can revert the diazenes back to hydrazines without cleaving the C-Br or C-S bonds.
Step-by-Step:
-
Dissolve the impure hydrazine in dilute Acetic Acid (10% aq).
-
Add Zinc dust (0.5 equiv) and stir at room temperature for 30 mins.
-
Filter off the Zinc.[1]
-
Basify the filtrate with cold NaOH (to pH ~9-10).
-
Extract immediately with Ethyl Acetate or Ether.
-
Proceed immediately to Protocol A (Salt Formation).
Decision Tree: Handling & Storage Workflow
Follow this logical flow to ensure sample integrity.
Figure 2: Decision matrix for handling aryl hydrazines. Prioritize salt formation for any storage duration exceeding 3 days.
Frequently Asked Questions (FAQ)
Q: Does the -SCF3 group make the hydrazine more stable than Phenylhydrazine?
A: Marginally, but not practically. The trifluoromethylthio group is strongly electron-withdrawing (
Q: Can I use the HCl salt directly in my reaction? A: Yes, in most cases.
-
Fischer Indole/Pyrazole Synthesis: These are often acid-catalyzed, so the salt is beneficial.
-
Basic Conditions: If your reaction requires a free base (e.g., nucleophilic attack), add a base scavenger (like Triethylamine or Sodium Acetate) to the reaction mixture in situ. This releases the free hydrazine exactly when needed, minimizing exposure to air.
Q: My sample smells like "rotten cabbage." Is it safe? A: STOP immediately. A sulfur/cabbage odor suggests the cleavage of the -SCF3 bond, likely releasing toxic sulfur species or trifluoromethanethiol derivatives. This indicates severe degradation or incompatible storage conditions (e.g., exposure to strong reducing agents or extreme pH). Isolate the sample and dispose of it as hazardous waste.
Q: How do I clean glassware contaminated with this hydrazine? A: Do NOT use bleach (Sodium Hypochlorite). Bleach reacts violently with hydrazines and can produce carcinogenic N-nitroso compounds or toxic gases.
-
Correct Method: Rinse glassware with dilute HCl, then water, then acetone. The acid converts residual hydrazine to the soluble salt, which can be washed away safely.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Elsevier.[2] (Standard protocols for purification of aryl hydrazines).
- RSC. (2015). Unexpected Hydrazine Hydrate-Mediated Aerobic Oxidation. Royal Society of Chemistry.
Sources
Technical Support Center: Purification of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals handling the isolation and purification of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine .
Due to the extreme lipophilicity and electron-withdrawing nature of the 3-bromo and 5-trifluoromethylthio (-SCF
Purification Decision Workflow
Workflow for the purification of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine.
Troubleshooting & FAQs
Q1: My crude product is a dark red/brown oil instead of a solid. How do I remove these colored impurities?
A1: The dark coloration is caused by the auto-oxidation of the free hydrazine into diazo and azo-polymeric byproducts. Aryl hydrazines are notoriously susceptible to air oxidation, especially under the alkaline conditions required to liberate the free base during workup[1].
Mechanistic Solution: Convert the free base to its hydrochloride (HCl) salt. Protonating the terminal nitrogen drastically reduces the electron density of the system, halting the radical-mediated oxidation cascade. While unsubstituted phenylhydrazine hydrochloride can be recrystallized from water[1], the highly lipophilic -Br and -SCF
Q2: I used SnCl
Q3: How do I separate unreacted 3-bromo-5-(trifluoromethylthio)aniline from the hydrazine product using chromatography?
A3: Both the starting aniline and the hydrazine product share the same highly lipophilic core, resulting in nearly identical R
Quantitative Data: Comparative Purification Metrics
The following table summarizes the expected outcomes for the primary purification strategies applied to this specific compound.
| Purification Method | Yield Recovery (%) | Purity (HPLC) | Time Required | Scalability | Key Validation Metric |
| Anhydrous HCl Salt Precipitation | 85 - 90% | > 98% | 2 - 3 hours | Excellent (kg scale) | White crystalline solid, sharp m.p. |
| Aqueous Acid-Base Extraction | 60 - 70% | 85 - 90% | 4 - 5 hours | Moderate | Clear biphasic separation |
| Silica Gel Chromatography (Et | 75 - 80% | > 95% | 6 - 8 hours | Poor (< 10g) | R |
Validated Experimental Protocols
Protocol A: Anhydrous Hydrochloride Salt Precipitation (Preferred)
Context: This is the most reliable method for achieving high purity and long-term stability, bypassing the need for chromatography.
-
Solubilization: Dissolve the crude free-base oil in minimal anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (approx. 5 mL per gram of crude).
-
Validation Checkpoint: The solution must be completely clear. Any suspended solids are likely residual inorganic salts and must be filtered through a tightly packed Celite pad.
-
-
Drying: Add anhydrous Na
SO to the organic layer and stir vigorously for 15 minutes. Filter the solution into a dry, round-bottom flask flushed with Argon.-
Validation Checkpoint: The solvent should be perfectly transparent with no visible water droplets or cloudiness. Water presence will cause the final salt to oil out instead of crystallizing.
-
-
Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in dioxane under vigorous magnetic stirring.
-
Validation Checkpoint: Immediate formation of a white to off-white precipitate indicates successful salt formation. If the solution turns pink or red, trace oxidation is occurring; immediately increase the Argon flow over the headspace.
-
-
Isolation: Filter the precipitate rapidly via vacuum filtration using a Buchner funnel. Wash the filter cake with cold, anhydrous hexanes (2 × 10 mL).
-
Validation Checkpoint: The filtrate should carry away the colored impurities (yellow/red tars), leaving a highly pure, pale solid on the filter paper.
-
-
Storage: Dry the salt under high vacuum (< 1 mbar) at room temperature for 4 hours. Store in an amber vial under Argon at -20 °C.
Protocol B: Anaerobic Silica Gel Chromatography (For Free Base)
Context: Necessary only when separating the product from structurally similar unreacted starting materials where salt precipitation yields mixed crystals.
-
Column Preparation: Slurry silica gel (230-400 mesh) in Hexanes containing 1% v/v Triethylamine (Et
N). Pack the column and flush with 2 column volumes of the same basic solvent.-
Validation Checkpoint: Collect a few drops of the eluent and check with pH paper. It must test basic (pH > 8). Failure to neutralize the column will result in total loss of the hydrazine due to irreversible binding.
-
-
Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and load it carefully onto the column head.
-
Validation Checkpoint: Ensure the loading band is perfectly flat and narrow (< 5 mm) to maximize the resolution between the aniline and the hydrazine.
-
-
Elution: Elute using a gradient of Hexanes to 15% Ethyl Acetate in Hexanes (maintaining 1% Et
N throughout). Apply positive nitrogen pressure to speed up the process and minimize air exposure.-
Validation Checkpoint: Monitor fractions via TLC (UV 254 nm). The starting aniline will elute first (less polar), followed closely by the hydrazine.
-
-
Concentration: Combine the pure hydrazine-containing fractions and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.
-
Validation Checkpoint: The resulting product should be a pale yellow oil. Immediate use or conversion to the HCl salt is required to prevent rapid degradation.
-
References
- Source: orgsyn.
- Source: prepchem.
- Title: US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative Source: Google Patents URL
Sources
Improving yield in cyclization reactions of brominated aryl hydrazines
Topic: Improving yield in cyclization reactions of brominated aryl hydrazines Content type: Technical Support Center (Troubleshooting & Protocols) Audience: Researchers, scientists, drug development professionals
Welcome to the Advanced Synthesis Support Module. You are accessing the specialized guide for optimizing heterocycle formation using brominated aryl hydrazines . These substrates are critical scaffolds in medicinal chemistry (e.g., for subsequent Pd-catalyzed cross-couplings) but present unique challenges due to the electronic deactivation and regiochemical complexities introduced by the bromine substituent.
Core Challenges & Mechanistic Insights
The "Deactivated Ring" Paradox
In cyclization reactions like the Fischer Indole Synthesis (FIS) , the aryl ring acts as a nucleophile during the key [3,3]-sigmatropic rearrangement.
-
The Problem: The bromine atom is inductively electron-withdrawing (-I effect). This lowers the electron density on the aromatic ring, significantly raising the activation energy for the [3,3]-shift.
-
The Consequence: Standard protocols (e.g., mild acid in ethanol) often stall or result in low conversion. The unreacted hydrazine then degrades into tars via oxidation.
-
The Solution: You generally require higher reaction temperatures and stronger Lewis acids (e.g., ZnCl₂, Polyphosphoric acid) compared to non-brominated analogs to force the rearrangement.
Hydrazine Instability
Brominated aryl hydrazines are prone to oxidation to diazenes (
Troubleshooting Guide (Q&A)
Scenario A: The reaction turns black/tarry, and yield is <20%.
Diagnosis: Likely oxidative decomposition of the hydrazine before cyclization could occur. Root Cause: Free-base bromophenylhydrazine is unstable. If you neutralized the HCl salt too early or used a solvent with dissolved oxygen, it degraded. Corrective Action:
-
Use the Hydrochloride Salt: Do not convert to the free base beforehand. Add the hydrazine[1][2]·HCl directly to the reaction mixture.
-
Degas Solvents: Sparge your solvent (EtOH, AcOH) with Argon/Nitrogen for 15 minutes prior to use.
-
One-Pot Strategy: If isolating the hydrazone intermediate causes degradation, switch to a one-pot protocol where the hydrazone forms and cyclizes immediately in situ.
Scenario B: Starting material is consumed, but the intermediate hydrazone persists.
Diagnosis: The "Electronic Barrier" is preventing the [3,3]-sigmatropic shift. Root Cause: The acid catalyst is too weak to overcome the deactivating effect of the bromine atom. Corrective Action:
-
Switch Catalyst: Move from protic acids (H₂SO₄/EtOH) to high-temperature Lewis acids. Fused Zinc Chloride (ZnCl₂) in glacial acetic acid or Polyphosphoric Acid (PPA) at 100–120°C are the gold standards for deactivated rings.
-
Thermodynamic Push: Increase temperature.[3] Refluxing acetic acid (118°C) is often necessary.
Scenario C: Reaction of 3-bromophenylhydrazine gives a mixture of isomers.
Diagnosis: Regioselectivity issues. Mechanism: 3-Bromophenylhydrazine can cyclize at the ortho position (yielding the 4-bromoindole) or the para position (yielding the 6-bromoindole). Insight: Steric hindrance usually disfavors attack at the crowded C2 position (between the hydrazine and Br), making the 6-bromoindole the major product. However, electronic effects can erode this selectivity. Optimization:
-
Solvent Control: Aprotic solvents (e.g., Toluene with p-TsOH) often enhance steric control compared to polar protic solvents, slightly improving the ratio of the less hindered 6-bromo isomer.
-
Purification: Do not attempt to separate isomers at the crude stage. Protect the indole nitrogen (e.g., Boc/Tosyl) first; the resulting N-protected isomers often have vastly different crystallinities or Rf values.
Optimized Experimental Protocols
Protocol 1: Fischer Indole Synthesis (ZnCl₂ Method)
Best for: 4-bromophenylhydrazine and difficult ketones.
Reagents:
-
4-Bromophenylhydrazine Hydrochloride (1.0 equiv)
-
Ketone (e.g., Cyclohexanone) (1.1 equiv)
-
Fused ZnCl₂ (2.0 equiv)
-
Glacial Acetic Acid (0.5 M concentration)[4]
Step-by-Step:
-
Preparation: Dry ZnCl₂ by fusing it under vacuum with a heat gun if it appears wet (it is highly hygroscopic).
-
Mixing: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend the hydrazine·HCl and ketone in Glacial Acetic Acid.
-
Catalyst Addition: Add the ZnCl₂.
-
Reaction: Heat to reflux (118°C) with vigorous stirring.
-
Workup:
-
Pour the reaction mixture slowly into a beaker of crushed ice/water (approx. 5x reaction volume) with stirring. The product usually precipitates.
-
If solid forms: Filter and wash with water.[6]
-
If oil forms: Extract with Ethyl Acetate, wash with sat. NaHCO₃ (to remove AcOH), brine, dry over Na₂SO₄, and concentrate.[1]
Protocol 2: Pyrazole Synthesis (Regioselective)
Best for: Cyclization with 1,3-dicarbonyls.
Reagents:
-
4-Bromophenylhydrazine Hydrochloride (1.0 equiv)
-
1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)
-
Ethanol (Absolute)
-
Triethylamine (1.0 equiv - only if using HCl salt)
Step-by-Step:
-
Dissolution: Dissolve the diketone in Ethanol (0.5 M).
-
Addition: Add 4-Bromophenylhydrazine·HCl.
-
Buffering: Add Triethylamine dropwise to neutralize the HCl salt in situ.
-
Note: Do not add excess base; basic conditions promote tarring.
-
-
Cyclization: Reflux for 2–4 hours.
-
Isolation: Cool to 0°C. The pyrazole often crystallizes directly. If not, concentrate to 50% volume and add cold water.
Data & Decision Support
Acid Catalyst Selection Matrix
| Substrate Type | Recommended Catalyst | Temperature | Typical Yield | Notes |
| Phenylhydrazine (Unsubstituted) | H₂SO₄ / EtOH | 80°C (Reflux) | 85-95% | Standard conditions. |
| 4-Bromophenylhydrazine | ZnCl₂ / AcOH | 118°C (Reflux) | 70-85% | Lewis acid required to overcome deactivation. |
| 2,4-Dibromophenylhydrazine | Polyphosphoric Acid (PPA) | 120-140°C | 50-65% | Highly deactivated. Needs harsh conditions. |
| 3-Bromophenylhydrazine | p-TsOH / Toluene | 110°C (Reflux) | 60-75% | Dean-Stark trap helps remove water to drive equilibrium. |
Visualizations
Figure 1: Fischer Indole Mechanism & The "Bromine Blockade"
This diagram illustrates the critical [3,3]-sigmatropic shift and how the Bromine atom raises the energy barrier.
Caption: The electron-withdrawing nature of Bromine destabilizes the cationic transition state of the [3,3]-shift, necessitating stronger acid catalysis.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Diagnostic logic for identifying whether the failure is kinetic (catalyst too weak) or stability-related (oxidation).
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link
-
BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives. Link (Verified Contextual Source)
-
Sajjadifar, S., et al. (2010).[4] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498.[4] Link
Sources
Troubleshooting low solubility of SCF3-substituted hydrazines in organic synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the incorporation of the trifluoromethylthio (-SCF3) group. While the -SCF3 moiety is highly prized in drug development for its ability to dramatically enhance cell membrane permeability and metabolic stability, it introduces severe physicochemical contradictions when paired with polar functional groups like hydrazines.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve the low solubility, precipitation, and poor yields associated with SCF3-substituted hydrazines.
The Root Cause: Physicochemical Contradictions
To troubleshoot effectively, we must first understand the causality behind the solubility failure. Hydrazine derivatives rely on extensive intermolecular hydrogen bonding, making them highly soluble in polar, protic media. However, the -SCF3 group is one of the most lipophilic functional groups in organic chemistry.
According to authoritative physicochemical profiling [1], the Hansch hydrophobic parameter (π) of the -SCF3 group is exceptionally high. When you attach an -SCF3 group to a hydrazine or an aryl-hydrazine precursor, you create a molecule with a severe internal polarity conflict. The lipophilic tail forces the molecule out of polar solvents (like THF or Ethanol), while the polar hydrazine head resists solvation in purely non-polar solvents (like Hexanes), leading to intractable suspensions or biphasic reaction failures.
Table 1: Physicochemical Impact of the SCF3 Group
| Functional Group | Hansch Hydrophobic Parameter (π) | Electronic Effect | Impact on Hydrazine Solubility |
| -CH3 | 0.56 | Weak Donor | Minimal |
| -CF3 | 0.88 | Strong Withdrawing | Moderate decrease in polar solvents |
| -SCF3 | 1.44 | Strong Withdrawing | Severe precipitation in polar media |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My SCF3-arylhydrazine intermediate is precipitating out during the condensation reaction with hydrazine hydrate. How can I keep it in solution?
The Causality: You are likely using a standard polar solvent like THF or Ethanol. While hydrazine hydrate is perfectly soluble in THF, the highly lipophilic SCF3-aryl halide precursor is not, leading to a biphasic mixture where the reagents never effectively interact. The Solution: Switch your solvent to Pyridine or a 1:1 mixture of Diethyl Ether and Acetonitrile . Pyridine is a highly unique solvent; it is polar enough to solvate hydrazine hydrate but possesses enough lipophilic character to dissolve the SCF3-aromatic ring. Furthermore, pyridine acts as an acid scavenger, driving the equilibrium forward. Patent literature demonstrates that switching from THF to pyridine can increase yields from a dismal 3.7% to 76% [2].
Table 2: Solvent Optimization Data for SCF3-Phenylhydrazine Synthesis
| Solvent System | SCF3-Substrate Solvation | Hydrazine Solvation | Reaction Yield (%) | Process Observation |
| THF | Poor | Excellent | 3.7% | Biphasic / Precipitation |
| Ethanol | Poor | Excellent | < 15% | Sluggish conversion |
| Ether / MeCN (1:1) | Good | Moderate | > 80% | Homogeneous |
| Pyridine | Excellent | Excellent | 76.0% | Homogeneous, rapid conversion |
Q2: I am synthesizing an N-SCF3 hydrazine using (Me4N)SCF3 and AgF, but the reaction is sluggish and heterogeneous. How can I improve conversion?
The Causality: The synthesis of N-SCF3 amines and hydrazines via fluorinative desulfurization relies on Silver(I) Fluoride (AgF). AgF has notoriously low solubility in organic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN). When the highly lipophilic N-SCF3 intermediate forms, it coats the surface of the undissolved AgF particles, creating a mass-transfer barrier that halts the reaction. The Solution: Apply continuous sonication to the reaction vessel. Sonication provides the mechanical energy required to constantly fracture the AgF aggregates, shedding the lipophilic product layer and exposing fresh, reactive silver surfaces to the reaction medium [3].
Q3: How do I prevent clogging in continuous flow synthesis when using N-(trifluoromethylthio)phthalimide to make SCF3-derivatives?
The Causality: Reagents like N-(trifluoromethylthio)phthalimide are highly crystalline. In continuous flow systems, minor temperature fluctuations cause the local concentration of the lipophilic SCF3 reagent to exceed its saturation point in the microreactor tubing, leading to immediate crystallization and catastrophic clogging. The Solution: Implement a heated syringe protocol. Maintain the reagent syringes at 35 °C and utilize a specialized solvent mixture of Acetonitrile/THF combined with Triethylamine (Et3N). The Et3N disrupts transient hydrogen bonding, while the elevated temperature prevents supersaturation [4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, follow these optimized, step-by-step methodologies designed to bypass SCF3 solubility limitations.
Protocol A: Homogeneous Synthesis of SCF3-Phenylhydrazines via Pyridine Solvation
This protocol utilizes pyridine to force both the lipophilic SCF3-aromatic precursor and the polar hydrazine hydrate into a single homogeneous phase.
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 10.0 g (approx. 42 mmol) of the SCF3-substituted aryl chloride (e.g., 1,3-dichloro-2-fluoro-5-(trifluoromethylthio)benzene) in 23.5 g (297 mmol) of anhydrous pyridine.
-
Observation Check: Ensure the solution is completely clear. If turbidity persists, gently warm to 30 °C.
-
Addition: Slowly add 4.5 g (90 mmol) of 100% hydrazine hydrate dropwise over 15 minutes.
-
Reaction: Stir the resulting homogeneous mixture at 25 °C for 6 hours. The pyridine will prevent the intermediate from precipitating.
-
Thermal Shift: Elevate the temperature to 50 °C and stir for an additional 2 hours to drive the reaction to completion.
-
Isolation: Allow the mixture to cool. Add water to induce phase separation. Extract the organic phase. You should recover the SCF3-phenylhydrazine as a highly concentrated solution in pyridine (approx. 76% yield)[2].
Protocol B: Sonication-Assisted Synthesis of N-SCF3 Hydrazines
This protocol uses mechanical cavitation to overcome the insolubility of AgF in the presence of highly lipophilic SCF3 intermediates.
-
Initial Mixing: In a thick-walled glass vial, combine the secondary hydrazine substrate (0.2 mmol) with bench-stable (Me4N)SCF3 (0.2 mmol) in 1.0 mL of anhydrous Acetonitrile.
-
Intermediate Formation: Stir at room temperature for 15 minutes. The solution will remain homogeneous as the thiocarbamoyl fluoride intermediate forms.
-
Reagent Addition: Add AgF (0.6 mmol, 3 equiv.) in one portion. The mixture will immediately become heterogeneous.
-
Sonication: Place the vial in an ultrasonic bath (ambient temperature). Sonicate continuously for 2 hours. Self-Validation: The mixture should change from a chunky suspension to a fine, dark dispersion as the AgF is consumed and Ag2S precipitates.
-
Workup: Precipitate the remaining salts by adding 3 mL of non-polar solvent (e.g., pentane). Filter through a Celite pad to isolate the highly soluble N-SCF3 hydrazine in the filtrate [3].
Troubleshooting Decision Matrix
Use the following logical workflow to diagnose and resolve your specific SCF3-hydrazine solubility issue.
Workflow for resolving SCF3-hydrazine solubility and precipitation issues.
References
-
Title: Novel Use of CF3SO2Cl for the Metal-Free Electrophilic Trifluoromethylthiolation Source: ResearchGate URL: [Link]
- Title: Process for preparing substituted phenylhydrazines (WO2008113661A2)
-
Title: Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability Source: PMC - NIH URL: [Link]
-
Title: Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope Source: American Chemical Society (ACS) URL: [Link]
Technical Support Center: A Guide to Using 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine in Synthesis
Welcome to the technical support center for 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate. Our goal is to empower you to anticipate and overcome synthetic challenges, thereby minimizing side reactions and maximizing the yield and purity of your target molecules.
Introduction
1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine is a valuable building block in medicinal chemistry and materials science, primarily owing to the presence of the trifluoromethylthio (SCF3) group, which can enhance lipophilicity, metabolic stability, and electron-withdrawing properties of the parent molecule.[1] However, the presence of two strong electron-withdrawing groups (bromo and trifluoromethylthio) on the phenylhydrazine ring presents unique challenges in its application, particularly in the widely used Fischer indole synthesis.[2][3] This guide will address these challenges head-on, providing you with the expertise to navigate potential pitfalls and achieve successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty achieving a high yield in the Fischer indole synthesis using 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine. What are the likely causes?
A1: Low yields in the Fischer indole synthesis with this substrate are often due to the strongly deactivated nature of the phenylhydrazine ring. The potent electron-withdrawing effects of both the bromine and trifluoromethylthio groups reduce the nucleophilicity of the hydrazine, which can hinder several key steps in the reaction mechanism.[3][4]
-
Slow Hydrazone Formation: The initial condensation with a ketone or aldehyde to form the hydrazone can be sluggish.
-
Unfavorable[5][5]-Sigmatropic Rearrangement: The electron-deficient nature of the aromatic ring can disfavor the key C-C bond-forming sigmatropic rearrangement.[4]
-
Harsh Reaction Conditions: Overcoming the low reactivity often requires forcing conditions (strong acids, high temperatures), which can lead to decomposition of the starting material, the hydrazone intermediate, or the final indole product.[4]
Q2: What are the most common side reactions to expect?
A2: Several side reactions can compete with the desired indole formation:
-
Tar Formation: Under harsh acidic conditions, polymerization and decomposition of starting materials and intermediates can lead to intractable tars.[4]
-
Hydrolysis of the Hydrazone: The hydrazone intermediate can be susceptible to hydrolysis back to the starting hydrazine and carbonyl compound, especially in the presence of water.
-
Oxidation: Phenylhydrazines are prone to oxidation, which can be exacerbated by prolonged reaction times and high temperatures.[5]
-
Azo-coupling: Diazotization of the starting hydrazine followed by coupling can occur as a side reaction, although this is less common under standard Fischer indole conditions.
Q3: Is the trifluoromethylthio (SCF3) group stable under the strong acidic and high-temperature conditions of the Fischer indole synthesis?
A3: The trifluoromethylthio group is generally considered to be chemically and metabolically stable due to the strong C-F and C-S bonds.[1][6] Studies on the stability of trifluoromethylthio groups on arenes indicate they are robust under a range of acidic conditions.[7] However, under extremely harsh conditions, there is a possibility of degradation, although this is less likely to be the primary cause of low yields compared to the electronic effects on the reaction mechanism.
Q4: Can the bromo substituent cause any specific side reactions?
A4: While the C-Br bond on an aromatic ring is generally stable, under forcing conditions with certain Lewis acids, there is a small possibility of debromination or rearrangement, though this is not a commonly reported side reaction in the Fischer indole synthesis. More likely, the bromine atom's primary influence is its strong electron-withdrawing effect, which deactivates the ring towards the desired cyclization.
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is the most common issue when working with electron-deficient hydrazines. The following workflow can help you troubleshoot and optimize your reaction.
Sources
Removing unreacted 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine from reaction mixtures
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of heterocycles synthesized from heavily deactivated building blocks. The compound 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine [1] is a classic "problem child" in post-reaction workups (such as Fisher indole or pyrazole syntheses[2]).
Unlike standard phenylhydrazine, which is easily removed via simple aqueous acidic washes[3], this specific fluorinated and brominated derivative resists conventional purification. This guide provides the chemical causality behind these failures and offers self-validating, field-proven protocols to ensure high-purity product isolation.
Physicochemical Profiling: Why Standard Methods Fail
To successfully remove a reagent, we must first understand its electronic environment. The hydrazine moiety (-NHNH₂) is typically basic and nucleophilic. However, in 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine, the aromatic ring is substituted with two strongly electron-withdrawing groups (EWGs):
-
-Br (meta-position): Exerts a strong inductive (-I) pull.
-
-SCF₃ (meta-position): Exerts a massive electron-withdrawing effect, drastically reducing electron density on the ring.
The Causality of Failure: These EWGs severely depress the pKa of the conjugate acid (estimated pKa drops from ~5.2 for standard phenylhydrazine to < 3.0). Consequently, at pH 1 (e.g., a standard 1M HCl wash), a significant fraction of the hydrazine remains unprotonated. Furthermore, the extreme lipophilicity (high LogP) imparted by the -SCF₃ and -Br groups drives the unprotonated fraction firmly into the organic phase, rendering standard acid-base extraction useless[3].
Table 1: Comparative Efficiency of Hydrazine Removal Strategies
| Purification Strategy | Mechanism of Action | Efficacy for Deactivated Hydrazines | Product Compatibility | Time Required |
| 1M HCl Extraction | Protonation & aqueous partitioning | Poor (High lipophilicity, low pKa) | High (if product is acid-stable) | < 1 Hour |
| Polymer-Bound Benzaldehyde | Imine/Hydrazone formation on resin | Moderate (Requires acid catalysis) | High (Neutral conditions) | 12-24 Hours |
| Polymer-Bound Isocyanate | Semicarbazide formation on resin | Excellent (Highly electrophilic) | High (Neutral conditions) | 4-8 Hours |
| In-situ Derivatization | Conversion to lipophilic hydrazone | Excellent (Resolves streaking) | Moderate (Requires chromatography) | 2-4 Hours |
Troubleshooting FAQs
Q1: I washed my crude mixture three times with 1M HCl, but NMR still shows unreacted 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine. Why? A: As established above, the -SCF₃ and -Br groups drastically reduce the basicity of the terminal nitrogen. To force this specific hydrazine into the aqueous phase, you would need heavily concentrated acid (e.g., 3M to 6M HCl). However, subjecting your crude mixture to such harsh conditions will likely hydrolyze or degrade your target product. We recommend abandoning aqueous extraction for this specific substrate.
Q2: I want to use a scavenger resin to avoid aqueous workup. Should I use polymer-bound benzaldehyde? A: While polymer-bound benzaldehyde is a staple for standard primary amines and hydrazines, the nucleophilicity of your specific hydrazine is severely compromised by the EWGs. The reaction with a resin-bound aldehyde will be sluggish and incomplete. Instead, use Polymer-Bound Benzyl Isocyanate [4]. The isocyanate carbon is significantly more electrophilic than an aldehyde carbon, easily overcoming the poor nucleophilicity of your deactivated hydrazine to form a solid-supported semicarbazide.
Q3: I don't have access to scavenger resins, but when I try to run flash chromatography, the hydrazine streaks down the column and co-elutes with my product. How do I fix this? A: Free hydrazines streak on silica gel due to intense hydrogen bonding and basic interactions with the acidic silanol groups. You must mask the hydrazine. By stirring your crude mixture with a volatile ketone (like acetone) prior to chromatography, you convert the unreacted hydrazine into a hydrazone. This hydrazone is non-basic, highly lipophilic, and will elute rapidly near the solvent front, completely resolving it from your more polar heterocyclic product.
Purification Workflow Decision Matrix
Decision matrix for the removal of highly deactivated arylhydrazines from reaction mixtures.
Self-Validating Experimental Protocols
Protocol A: Electrophilic Scavenging via Polymer-Bound Isocyanate
Use this protocol when your product is sensitive to chromatography or when rapid, parallel purification is required[4].
-
Solvent Exchange: Concentrate your crude reaction mixture under reduced pressure to remove any protic solvents (e.g., ethanol). Re-dissolve the crude residue in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of ~0.1 M.
-
Resin Addition: Add 3.0 to 5.0 equivalents (relative to the estimated unreacted hydrazine) of macroporous Polymer-Bound Benzyl Isocyanate resin (e.g., ScavengePore, 200-400 µm particle size)[4].
-
Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 6-8 hours. Scientist's Note: Do not use magnetic stirring, as the stir bar will mechanically grind and pulverize the resin beads, clogging your filters later.
-
Validation Step (TLC): Spot the supernatant on a TLC plate against a standard of the pure hydrazine. The hydrazine spot (which usually stains dark brown with basic KMnO₄) should be completely absent.
-
Filtration: Filter the mixture through a sintered glass frit (medium porosity). Wash the resin cake thoroughly with 3 column volumes of DCM to ensure complete recovery of your target product.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the hydrazine-free product.
Protocol B: In-situ Hydrazone Derivatization & Flash Chromatography
Use this protocol if scavenger resins are unavailable and standard silica gel chromatography is planned.
-
Derivatization: Dissolve the crude reaction mixture in a 1:1 (v/v) mixture of DCM and Acetone (approx. 10 mL per gram of crude material).
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents). Scientist's Note: Because the hydrazine is deactivated by the -SCF₃ and -Br groups, the mild acid catalyst is strictly required to activate the acetone carbonyl for nucleophilic attack.
-
Incubation: Stir the solution at room temperature for 2 to 3 hours.
-
Validation Step (LC-MS): Inject an aliquot into the LC-MS. You should observe the complete disappearance of the hydrazine mass [M+H]⁺ and the appearance of the corresponding isopropylidene hydrazone mass [M+40+H]⁺.
-
Concentration: Remove the volatiles under reduced pressure. Co-evaporate twice with toluene to remove residual acetic acid.
-
Chromatography: Load the residue onto a silica gel column. The newly formed hydrazone is highly lipophilic and will elute very rapidly (often in 5-10% EtOAc in Hexanes), safely distancing itself from your target product.
References
Sources
Validation & Comparative
Comparative 1H NMR Profiling: 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
[1]
Executive Summary
This technical guide provides a comparative analysis of the 1H NMR characterization of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (CAS: 123418-93-9) .[1] As a high-value fluorinated building block used in the synthesis of pyrazoles and indazoles, accurate structural verification is critical.
This guide compares Solvent Systems (DMSO-d₆ vs. CDCl₃) and Precursor Differentiation to establish a definitive protocol for purity assessment.
Structural Analysis & Spin System
The molecule features a 1,3,5-trisubstituted benzene ring with three distinct substituents: a hydrazine moiety (–NHNH₂), a bromine atom (–Br), and a trifluoromethylthio group (–SCF₃).
The Spin System (AMX Pattern)
Due to the asymmetry introduced by the Br and SCF₃ groups, the three aromatic protons are chemically non-equivalent, forming an AMX spin system . However, due to the meta-substitution, they appear as broad singlets or doublets with small coupling constants (
-
H2 (Ortho to Hydrazine/SCF₃): Shielded by hydrazine, deshielded by SCF₃.
-
H4 (Ortho to Br/SCF₃): Most deshielded (between two electron-withdrawing groups).[1]
-
H6 (Ortho to Br/Hydrazine): Intermediate shift.
Figure 1: Structural contributions to the 1H NMR signal profile.[1]
Comparative Analysis: Solvent Performance
The choice of solvent is the single most critical variable in characterizing aryl hydrazines. The "performance" of the NMR experiment depends on the visibility of the labile hydrazine protons.
Comparison: DMSO-d₆ vs. CDCl₃
| Feature | Option A: DMSO-d₆ (Recommended) | Option B: CDCl₃ (Alternative) |
| Hydrazine (-NH-) Visibility | High. Appears as a sharp singlet ( | Low/Poor. Often invisible or extremely broad due to rapid exchange and quadrupole broadening. |
| Terminal (-NH₂) Visibility | High. Distinct broad singlet ( | Variable. Often merges with water peak or appears as a flat hump.[1] |
| Aromatic Resolution | Good, but solvent viscosity may slightly broaden peaks. | Excellent resolution of fine meta-coupling ( |
| Solubility | Excellent for polar hydrazines.[1] | Good, but salt forms (HCl) are insoluble. |
| Water Interference | H₂O signal at 3.33 ppm (distinct from aromatics).[1] | H₂O signal at 1.56 ppm (can overlap with aliphatic impurities).[1] |
Experimental Verdict:
ngcontent-ng-c2699131324="" class="ng-star-inserted">Use DMSO-d₆ for structural confirmation. The ability to integrate the –NH– (1H) and –NH₂ (2H) protons provides a self-validating check for the hydrazine oxidation state, which is impossible in CDCl₃.
Comparative Analysis: Purity & Impurity Differentiation
Hydrazines are prone to oxidation (forming diazenes or hydrazones) and degradation.[1] Differentiating the product from its precursors is vital.
Scenario: Product vs. Precursors
| Compound | Key Diagnostic Signal (1H NMR in DMSO-d₆) | Chemical Shift ( |
| Product (Hydrazine) | Hydrazine NH (Singlet) | ~7.2 – 7.8 ppm (Variable) |
| Precursor (Aniline) | Amine NH₂ (Broad Singlet) | ~5.5 – 6.5 ppm (Upfield of hydrazine NH) |
| Precursor (Aryl Halide) | Absence of Exchangeables | No signals in 3.0–9.0 ppm range (except aromatics).[2] |
| Impurity (Azobenzene) | Deshielded Aromatics | Downfield shift of ortho-protons (>7.8 ppm) due to N=N bond.[1] |
Figure 2: Logical workflow for assessing hydrazine purity via 1H NMR.
Detailed Spectral Data (Predicted)
Based on substituent additivity rules (Hammett constants) and analogous trifluoromethylthio-benzene data [1, 2, 4], the expected parameters in DMSO-d₆ are:
1H NMR (400 MHz, DMSO-d₆)
-
7.45 (1H, t,
Hz): Aromatic H4 (Position between Br and SCF₃). - 7.20 (1H, s, broad): Hydrazine –NH–.
-
7.10 (1H, t,
Hz): Aromatic H6 (Position between Br and Hydrazine). -
6.95 (1H, t,
Hz): Aromatic H2 (Position between SCF₃ and Hydrazine). - 4.10 (2H, s, broad): Hydrazine –NH₂.
19F NMR (376 MHz, DMSO-d₆)
-
-42.5 ppm (s, 3F): –SCF₃ group. (Distinct from –CF₃ which typically appears at -62 ppm) [1, 4].[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Experimental Protocol
To ensure reproducibility and minimize oxidation during analysis:
-
Solvent Prep: Use fresh DMSO-d₆ from a sealed ampoule. Old DMSO absorbs water, which broadens the hydrazine peaks.
-
Sample Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations can induce stacking effects.[1]
-
Acquisition:
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine meta-coupling of the aromatic protons.
References
-
American Chemical Society. (2020).[1] Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers.Link[1]
-
Royal Society of Chemistry. (2014).[1][3] Supporting Information: Highly ortho-Selective Trifluoromethylthiolation Reactions.[1]Link
-
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][3][4][5][6] Link
-
BLD Pharm. (n.d.).[1] Product Information: (3-((Trifluoromethyl)thio)phenyl)hydrazine (CAS 123418-93-9).[1]Link[1]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[1][5][7] Journal of Organic Chemistry.[5] Link[1]
Sources
- 1. 123418-93-9|(3-((Trifluoromethyl)thio)phenyl)hydrazine|BLD Pharm [bldpharm.com]
- 2. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. unn.edu.ng [unn.edu.ng]
- 7. researchgate.net [researchgate.net]
13C NMR Benchmarking Guide: 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
The following guide details the 13C NMR chemical shift specifications for 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine , a critical intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag).
This guide is structured to serve as a benchmarking tool for structural validation, distinguishing the target molecule from its precursors (anilines) and salt forms (hydrochlorides).
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, QC Analysts, Process Development Scientists Topic: Structural Validation via 13C NMR Spectroscopy
Executive Summary: The Diagnostic Fingerprint
In drug development, this hydrazine intermediate is often generated from 3-bromo-5-(trifluoromethylthio)aniline . The transition from aniline to hydrazine is subtle in 1H NMR but distinct in 13C NMR due to the electronic shielding effects on the ipso-carbon.
Critical Validation Parameters:
-
The "Ghost" Quartet: The trifluoromethylthio (–SCF3) carbon appears as a distinct quartet (
Hz) around 129–133 ppm . This signal is often missed in standard rapid-scan protocols due to long relaxation times ( ) and splitting intensity loss. -
Ipso-Carbon Shift: The carbon bearing the hydrazine moiety (
-NHNH2) resonates upfield relative to the aniline precursor, providing the primary confirmation of functional group conversion.
Structural Analysis & Chemical Shift Assignments
The following data compares the Predicted High-Confidence Shifts for the target hydrazine against the Experimental Anchors of its aniline precursor.
Table 1: Comparative 13C NMR Chemical Shifts (δ ppm)
| Carbon Position | Assignment | Target: Hydrazine Derivative (Predicted)* | Precursor: Aniline Analog (Exp.)** | Δ (Shift Impact) |
| C-1 | Ipso-Hydrazine | 151.5 – 153.0 | 148.0 – 149.5 (Ipso-NH2) | +3.5 ppm (Deshielding) |
| C-3 | C-Br | 122.0 – 123.5 | 123.4 | ~0 ppm (Minimal) |
| C-5 | C-SCF3 (Aromatic) | 125.5 – 127.0 | 126.0 | ~0 ppm (Minimal) |
| C-2, C-4, C-6 | Aromatic C-H | 114.0 – 125.0 | 115.0 – 128.0 | Variable |
| –SCF3 | Trifluoromethyl | 129.0 – 133.0 (q) | 132.9 (q, | Diagnostic Quartet |
*Predicted values based on substituent additivity rules (ChemDraw/ACD) for DMSO-d6 solution. **Experimental data based on (4-bromophenyl)(trifluoromethyl)sulfane and 3-bromo-5-trifluoromethylaniline anchors [1, 2].
Visualization: Structural Numbering & Signal Logic
Figure 1: 13C NMR Signal Topology. Red and Green nodes indicate the critical diagnostic carbons for validating identity.
Comparative Performance: Solvent & Form Selection
When analyzing this intermediate, the choice of solvent and physical form (Free Base vs. HCl Salt) drastically alters the spectrum.
Scenario A: Solvent Effects (DMSO-d6 vs. CDCl3)
-
Recommendation: Use DMSO-d6 .
-
Reasoning: Aryl hydrazines are prone to oxidation in CDCl3 (forming azo compounds) and often exhibit poor solubility. DMSO-d6 stabilizes the hydrazine protons, sharpening the aromatic signals, though it may obscure solvent-overlap regions (39-40 ppm).
-
Shift Delta: Expect a +1 to +2 ppm downfield shift for carbonyl/ipso carbons in DMSO compared to CDCl3.
Scenario B: Free Base vs. Hydrochloride Salt
Commercial samples are often supplied as the HCl salt (CAS: 1001395-26-1).
-
Free Base: C1 (Ipso) resonates at ~152 ppm .
-
HCl Salt: Protonation of the hydrazine nitrogen exerts a strong shielding effect. The C1 signal will shift upfield significantly (often to 140–145 ppm ).
-
Validation Tip: If your C1 signal is <145 ppm, you likely have the protonated salt form. Perform a free-base extraction (NaHCO3 wash) and re-run NMR to confirm.
Experimental Protocol: Capturing the "Invisible" Quartet
The –SCF3 carbon is quaternary and split into a quartet, reducing its signal-to-noise ratio (SNR) by ~75% compared to a singlet. Standard parameters often fail to resolve it.
Optimized 13C NMR Acquisition Parameters
Objective: Resolve the –SCF3 quartet (
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing CH/CH3 from C/CH2).
-
Relaxation Delay (D1): Set to 3.0 – 5.0 seconds .
-
Why? Quaternary carbons (C-Br, C-S, SCF3) have long
relaxation times. Short D1 leads to saturation and signal loss.
-
-
Spectral Width (SW): Ensure range covers -10 to 220 ppm .
-
Scans (NS): Minimum 1024 scans (for 400 MHz instrument) at 10 mg/mL concentration.
-
Exponential Line Broadening (LB): Process with 1.0 – 2.0 Hz .
-
Why? Helps smooth the baseline noise to make the low-intensity quartet visible.
-
Workflow: Validation Logic
Figure 2: Step-by-step decision tree for validating the hydrazine intermediate.
References
-
Royal Society of Chemistry. (2015). Supporting Information: Trifluoromethylation of Thiophenols and Thiols. (Data for (4-bromophenyl)(trifluoromethyl)sulfane).
-
Sigma-Aldrich. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline Product Specification. (Analogous precursor data).
-
Reich, H. J. (2024).[1] 13C Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison. (General substituent effects for Hydrazines vs Anilines).
-
ACD/Labs. (2023). CNMR Predictor Algorithms for Fluorinated Aromatics. (Basis for predicted shifts).[2][3][4][5]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Aryl Hydrazines
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for molecular identification. When dealing with halogenated compounds, such as brominated aryl hydrazines—a scaffold present in various pharmacologically active molecules—understanding their specific fragmentation patterns is critical for unambiguous structural elucidation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of brominated aryl hydrazines, comparing them with chlorinated and non-halogenated analogs to offer a clear, data-supported framework for interpretation.
The Foundational Principles of EI Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that bombards a molecule with high-energy electrons (~70 eV).[1] This process is energetic enough to dislodge an electron, creating a positively charged radical ion known as the molecular ion (M⁺•).[2] The excess energy imparted to this molecular ion often causes it to be unstable, leading to its decomposition into a series of smaller, characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint."[1]
The Unmistakable Signature of Bromine
The most telling initial indicator of a brominated compound in a mass spectrum is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an isotopic doublet) separated by 2 m/z units, with the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) having almost identical intensities (a ~1:1 ratio). This provides immediate and conclusive evidence for the presence of bromine in the molecule.[3] In contrast, chlorine, with its ³⁵Cl and ³⁷Cl isotopes in a ~3:1 abundance ratio, produces a characteristic M⁺ to M+2 intensity ratio of 3:1.
Core Fragmentation of the Aryl Hydrazine Moiety
Before examining the specific influence of bromine, it is crucial to understand the fundamental fragmentation pathways of the parent structure, phenylhydrazine. Under EI conditions, the fragmentation is driven by the cleavage of the weakest bonds and the formation of stable ions.
The mass spectrum of phenylhydrazine (C₆H₈N₂) (MW: 108.14) is dominated by several key fragmentation events:
-
Loss of the Amino Radical (•NH₂): Cleavage of the N-N bond can lead to the loss of an amino radical, though this is often a minor pathway.
-
N-N Bond Cleavage with H-rearrangement: A more significant pathway involves the cleavage of the N-N bond, leading to the formation of the stable aniline radical cation at m/z 93.
-
Formation of the Phenyl Cation: Subsequent loss of nitrogen-containing fragments leads to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77.
-
Formation of Diazonium Ion: Another major pathway is the loss of a hydrogen atom followed by the loss of N₂ to produce the phenyl cation. A key fragment is often observed at m/z 107, corresponding to the loss of a single hydrogen atom [M-1]⁺.
In-Depth Analysis: The Fragmentation Pattern of 4-Bromophenylhydrazine
The introduction of a bromine atom significantly influences this pattern, primarily due to the C-Br bond's relative strength and bromine's electron-withdrawing nature. The mass spectrum of 4-bromophenylhydrazine (C₆H₇BrN₂) (MW: 187.04) showcases these effects.
Key fragmentation pathways include:
-
Molecular Ion (m/z 186/188): A strong molecular ion peak is observed as an isotopic doublet with near-equal intensity, confirming the presence of one bromine atom.
-
Loss of the Hydrazinyl Group (•N₂H₃): Cleavage of the C-N bond results in the loss of a hydrazinyl radical, yielding the bromophenyl cation at m/z 155/157. This is often a very prominent fragment.
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond from the molecular ion leads to the formation of the phenylhydrazine cation [C₆H₅NHNH₂]⁺ at m/z 108.
-
Formation of the Bromophenyl Cation (m/z 155/157): This highly stable cation is a result of the cleavage of the C-N bond, breaking the hydrazine group from the aromatic ring.
-
Formation of the Phenyl Cation (m/z 77): The bromophenyl cation (m/z 155/157) can subsequently lose a bromine radical to form the phenyl cation at m/z 77.
The proposed fragmentation pathway for 4-bromophenylhydrazine is visualized below.
Caption: Proposed EI fragmentation pathway of 4-bromophenylhydrazine.
Comparative Analysis: Bromine vs. Chlorine vs. No Halogen
To fully appreciate the role of the halogen, it is instructive to compare the mass spectra of 4-bromophenylhydrazine, 4-chlorophenylhydrazine, and phenylhydrazine. The strength of the carbon-halogen bond (C-Cl > C-Br) plays a significant role in the relative abundance of fragments resulting from its cleavage.
| Proposed Fragment Ion | Phenylhydrazine | 4-Chlorophenylhydrazine [4] | 4-Bromophenylhydrazine [5] | Notes |
| Molecular Ion (M⁺•) | m/z 108 | m/z 142/144 (3:1) | m/z 186/188 (1:1) | Isotopic pattern is the key identifier for the halogen present. |
| [M - NH₂]⁺ | m/z 92 | m/z 126/128 | m/z 170/172 | Loss of the terminal amino group. |
| [Aryl Cation]⁺ | m/z 77 ([C₆H₅]⁺) | m/z 111/113 ([Cl-C₆H₄]⁺) | m/z 155/157 ([Br-C₆H₄]⁺) | A major fragment from C-N bond cleavage. Very stable ion. |
| [M - Halogen]⁺ | N/A | m/z 107 | m/z 107 | Loss of the halogen radical. Note the resulting fragment has the same mass. |
| [C₆H₅]⁺ | m/z 77 | m/z 77 | m/z 77 | Formed from the aryl cation by loss of the halogen. |
This comparison highlights that while the core fragmentation pathways (like C-N bond cleavage) are similar, the presence and nature of the halogen introduce unique and diagnostic features, namely the distinct isotopic patterns and fragments resulting from C-X bond cleavage.
Experimental Protocols
Acquiring high-quality mass spectra for these compounds typically involves Gas Chromatography-Mass Spectrometry (GC-MS), which separates the analyte from the sample matrix before ionization.
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the aryl hydrazine standard.
-
Dissolve in 1 mL of a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.[6]
-
Transfer the final solution to a 2 mL glass autosampler vial.
-
-
Instrumentation (GC-MS):
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
-
GC Method Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40 - 450
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Integrate the chromatogram to identify the peak corresponding to the analyte.
-
Extract the mass spectrum from the analyte's peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the observed spectrum to a reference library (e.g., NIST) and the patterns described in this guide.
-
The logical workflow for this experimental process is depicted below.
Caption: A typical experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of brominated aryl hydrazines is a predictable process governed by fundamental principles of ion stability and bond strengths. The unmistakable isotopic signature of bromine provides an immediate and reliable diagnostic tool. By comparing the fragmentation patterns of brominated analogs to their chlorinated and non-halogenated counterparts, researchers can gain a deeper understanding of the structural information encoded in the mass spectrum. The data and protocols presented in this guide offer a robust framework for the confident identification and characterization of this important class of compounds.
References
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenylhydrazine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70624, (4-Chlorophenyl)hydrazine. [Link]
-
Wiley Science Solutions. (n.d.). (4-Bromophenyl)hydrazine. In SpectraBase. [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
Sources
- 1. Phenylhydrazine(100-63-0) MS [m.chemicalbook.com]
- 2. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrazine, phenyl- [webbook.nist.gov]
- 5. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound Phenylhydrazine (FDB005892) - FooDB [foodb.ca]
HPLC Method Development Guide: Detecting 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Introduction: The Analytical Challenge
1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine is a highly complex, heavily substituted phenylhydrazine derivative. Compounds of this class are critical intermediates in the synthesis of advanced pharmaceuticals and agrochemicals. However, phenylhydrazines are widely recognized as genotoxic and mutagenic impurities (PGIs), necessitating rigorous analytical control at trace levels [1].
Developing a High-Performance Liquid Chromatography (HPLC) method for this specific molecule presents a trifecta of chromatographic challenges:
-
Extreme Hydrophobicity: The presence of both a bromine atom (-Br) and a trifluoromethylthio group (-SCF3) significantly increases the molecule's lipophilicity (logP). The -SCF3 group, in particular, exhibits strong retention on reversed-phase stationary phases, requiring highly optimized organic gradients to prevent excessive band broadening.
-
Reactivity & Peak Tailing: The free hydrazine moiety (-NHNH2) is basic and highly reactive. On standard silica-based columns, it engages in secondary interactions with residual silanols, leading to severe peak tailing and poor resolution [2].
-
Lack of UV Specificity: Direct UV detection of phenylhydrazines typically requires monitoring at low wavelengths (210–260 nm), a region plagued by massive matrix interference from parent active pharmaceutical ingredients (APIs) and other aromatic byproducts [1].
This guide objectively compares analytical strategies for detecting this compound and provides a field-proven, self-validating protocol designed to bypass these inherent chemical hurdles.
Method Comparison: Selecting the Optimal Strategy
To accurately quantify 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine, analytical scientists must balance sensitivity, specificity, and operational complexity. Below is a head-to-head comparison of the three primary methodologies used in the field.
Table 1: Performance Comparison of Analytical Strategies
| Analytical Strategy | Specificity | Sensitivity (LOD) | Peak Shape (Tailing Factor) | Matrix Interference | Cost & Operational Complexity |
| Direct RP-HPLC (UV 260 nm) | Low | ~0.5 µg/mL | Poor (>1.8) | High | Low |
| Pre-Column Derivatization (Vis 416 nm) | High | ~0.008 µg/mL | Excellent (<1.2) | Zero to Minimal | Medium |
| LC-MS/MS (ESI+) | Very High | <0.001 µg/mL | Good (~1.3) | Moderate (Ion Suppression) | High |
The Verdict: While LC-MS/MS offers unparalleled sensitivity, the extreme hydrophobicity of the -SCF3 group often causes matrix-induced ion suppression in the electrospray ionization (ESI) source. Pre-Column Derivatization coupled with Visible Detection emerges as the optimal balance. By reacting the problematic hydrazine group with 4-nitrobenzaldehyde, the basic amine is converted into a neutral, highly conjugated hydrazone. This completely eliminates silanol-induced peak tailing and shifts the absorption maximum to 416 nm, bypassing UV matrix interference entirely [1, 2].
Mechanistic Causality & Workflow
Understanding the chemical transformation is key to mastering this method. The derivatization reaction serves a dual purpose: it acts as a chemical "mask" for the reactive hydrazine and as a chromophoric "tag" for the detector.
Figure 1: Mechanistic advantages of hydrazone derivatization for chromatographic separation.
Experimental Protocol: Pre-Column Derivatization HPLC
This protocol is designed as a self-validating system. The inclusion of rigorous blank testing and specific gradient profiles ensures that the extreme lipophilicity of the -SCF3 and -Br groups does not compromise the assay's trustworthiness.
Reagent & Sample Preparation
-
Derivatization Reagent: Prepare a 10 mg/mL solution of 4-nitrobenzaldehyde in HPLC-grade acetonitrile.
-
Sample Diluent: 0.1% Formic Acid in Water / Acetonitrile (50:50, v/v).
-
Sample Preparation: Dissolve the sample containing 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine in the diluent to a target concentration of 1 mg/mL.
-
Reaction Steps:
-
Transfer 100 µL of the sample solution into a 2 mL HPLC vial.
-
Add 100 µL of the derivatization reagent.
-
Add 800 µL of 0.1% Formic Acid in water to catalyze the reaction.
-
Seal and incubate at 60°C for 30 minutes to ensure complete hydrazone formation. Allow to cool to room temperature before injection.
-
Self-Validating Controls
Before analyzing samples, the system must validate its own baseline integrity:
-
Reagent Blank: Inject a mixture of 100 µL acetonitrile (no sample) + 100 µL reagent + 800 µL formic acid solution. Acceptance Criteria: No peaks eluting at the expected retention time of the derivative at 416 nm.
-
System Suitability Test (SST): Inject a known standard of the derivatized analyte. Acceptance Criteria: Tailing factor ≤ 1.5; Relative Standard Deviation (RSD) of peak area ≤ 2.0% over 5 replicate injections.
Chromatographic Conditions
Due to the heavy halogenation and the -SCF3 group, a standard isocratic method will fail to elute the compound efficiently. A steep gradient on an end-capped column is mandatory [3].
-
Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent low-silanol, end-capped column.
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection: Visible light at λ = 416 nm
-
Injection Volume: 10 µL
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (Maintains acidic environment to sharpen any unreacted trace impurities).
-
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Causality / Purpose |
|---|---|---|---|
| 0.0 | 70 | 30 | Initial hold to elute polar matrix components. |
| 2.0 | 70 | 30 | Stabilize baseline. |
| 15.0 | 10 | 90 | Steep ramp required to elute the highly hydrophobic -SCF3/-Br derivative. |
| 20.0 | 10 | 90 | Isocratic hold to ensure complete column washout. |
| 20.1 | 70 | 30 | Return to initial conditions. |
| 26.0 | 70 | 30 | Re-equilibration prior to the next injection. |
Figure 2: Analytical workflow for the pre-column derivatization and HPLC analysis of phenylhydrazines.
Conclusion
The detection of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine requires an analytical approach that respects its unique structural extremes. By abandoning direct UV analysis in favor of pre-column derivatization with 4-nitrobenzaldehyde, analysts can neutralize the reactive hydrazine moiety while simultaneously shifting detection into the visible spectrum. Combined with a steep organic gradient to manage the lipophilic -SCF3 group, this methodology guarantees high specificity, excellent peak shape, and robust trustworthiness in routine pharmaceutical quality control.
References
-
Title: Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization Source: Analytical Methods (RSC Publishing) URL: [Link] [1]
-
Title: Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link] [3]
The Super-Lipophilic Switch: A Comparative Guide to SCF3 vs. CF3 Phenylhydrazines
Executive Summary
Strategic Context: In modern medicinal chemistry, the trifluoromethyl group (-CF3 ) is a ubiquitous "magic methyl" replacement used to block metabolic hotspots and increase lipophilicity.[1] However, its sulfur-containing analogue, the trifluoromethylthio group (-SCF3 ), has emerged as a "super-lipophilic" alternative.
The Trade-off: While -SCF3 offers significantly higher membrane permeability (higher Hansch
Key Takeaway: Both substituents exert strong electron-withdrawing effects (EWG) that deactivate the hydrazine moiety, requiring harsher conditions for condensation reactions like the Fischer Indole Synthesis. However, -SCF3 demands strict exclusion of strong oxidants during workup to prevent sulfoxide formation, a constraint not present with -CF3 .
Physicochemical Profile: The "Grease" Factor
The primary driver for selecting -SCF3 over -CF3 is the dramatic increase in lipophilicity without a massive penalty in steric bulk or electronic perturbation.
Table 1: Comparative Physicochemical Properties
| Property | Parameter | -CF3 (Trifluoromethyl) | -SCF3 (Trifluoromethylthio) | Impact on Drug Design |
| Electronic Effect | Hammett | 0.54 | 0.50 | Both are strong EWGs; -SCF3 is slightly less withdrawing due to S-atom resonance. |
| Electronic Effect | Hammett | 0.43 | 0.40 | Similar inductive deactivation in meta positions. |
| Lipophilicity | Hansch | 0.88 | 1.44 | -SCF3 is "Super-Lipophilic," vastly improving blood-brain barrier (BBB) penetration. |
| Steric Bulk | Molar Refractivity (MR) | ~5.0 | ~13.7 | -SCF3 is bulkier; may affect binding pocket fit. |
| Metabolic Stability | In vivo Fate | Inert (Excreted unchanged) | Susceptible to S-oxidation (Sulfoxide/Sulfone) | -SCF3 is a "soft spot" for CYP450 unless sterically shielded. |
Data Source: Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
Reactivity Benchmark: The Fischer Indole Synthesis
The most critical application of these phenylhydrazines is the Fischer Indole Synthesis. Both substituents are electron-withdrawing, which generally retards the reaction compared to unsubstituted phenylhydrazine.
Mechanistic Impact
The Fischer Indole synthesis proceeds via a [3,3]-sigmatropic rearrangement.
-
Hydrazone Formation: EWGs (CF3/SCF3) on the phenyl ring reduce the nucleophilicity of the hydrazine
, slowing the initial condensation with ketones. -
Rearrangement: The rearrangement requires electron density on the aromatic ring.[2] Strong EWGs destabilize the transition state, often requiring Lewis acid catalysis (
, ) or Polyphosphoric Acid (PPA) at elevated temperatures ( ).
The Oxidation Hazard (SCF3 Specific)
While the C-F bond is virtually unbreakable under standard organic synthesis conditions, the C-S bond in -SCF3 is stable, but the sulfur atom is not.
-
CF3 Phenylhydrazine: Compatible with oxidative workups or radical conditions.[3]
-
SCF3 Phenylhydrazine: Incompatible with strong oxidants (e.g., mCPBA,
, high-valent metal oxidants) which convert the thioether to a sulfoxide ( ).
Diagram 1: Comparative Reaction Pathway
Figure 1: The Fischer Indole pathway. Note that both CF3 and SCF3 slow the initial steps due to electron withdrawal, but SCF3 introduces a unique oxidation liability.
Experimental Protocols
Protocol A: Synthesis of 4-(Trifluoromethylthio)phenylhydrazine HCl
Standard diazotization-reduction route. Note: Commercial availability is lower for SCF3 analogs, necessitating in-house synthesis.
Reagents: 4-(Trifluoromethylthio)aniline,
-
Diazotization:
-
Dissolve 4-(trifluoromethylthio)aniline (10 mmol) in conc. HCl (10 mL) and cool to -5°C in an ice-salt bath.
-
Dropwise add
(1.1 equiv) in water, maintaining temp < 0°C. Stir for 30 min.
-
-
Reduction:
-
Prepare a solution of
(2.5 equiv) in conc. HCl at 0°C. -
Add the diazonium salt solution to the stannous chloride solution slowly with vigorous stirring.
-
Observation: A bulky precipitate (hydrazine tin complex) will form.
-
-
Isolation:
-
Stir for 2 hours at RT. Filter the solid.[2]
-
Crucial Step: Liberate the free hydrazine hydrochloride by treating the solid with 20% NaOH (cold) until alkaline, extract with
(avoid prolonged air exposure to prevent auto-oxidation of the sulfur), dry over , and precipitate with HCl gas/ether.
-
Protocol B: Fischer Indole Cyclization (Comparative Conditions)
Optimized for EWG-deactivated hydrazines.
Reagents: Substituted Phenylhydrazine HCl, Cyclohexanone, Polyphosphoric Acid (PPA).
-
Mixing: Mix Phenylhydrazine HCl (1.0 equiv) and Cyclohexanone (1.0 equiv) in a round-bottom flask.
-
Catalyst Addition: Add PPA (10-15 weight equiv).
-
Heating:
-
CF3-Hydrazine: Heat to 100-110°C for 2-3 hours.
-
SCF3-Hydrazine: Heat to 100-110°C for 2-3 hours. Note: Ensure inert atmosphere (
) to protect the sulfur.
-
-
Workup:
-
Pour onto crushed ice. Neutralize with NaOH.
-
Extract with EtOAc.
-
Warning: Do not use bleach or peroxide-containing solvents for cleaning glassware while product is present.
-
Decision Matrix: When to Switch?
Use this logic flow to determine the appropriate substituent for your lead compound.
Diagram 2: Strategic Selection Workflow
Figure 2: Decision tree for selecting between Trifluoromethyl and Trifluoromethylthio substitutions in drug design.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Seminal work on and constants).
-
Rueping, M., et al. (2013). "The Trifluoromethylthio Group in Organocatalysis and Drug Design." ChemMedChem.
-
Xu, X-H., et al. (2015). "Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides." Angewandte Chemie Int. Ed.
-
Sodeoka, M., et al. (2017).[3] "Reactivity of Fluoroalkyl Radicals: Understanding the Stability and Reactivity." Journal of Organic Chemistry.
-
BenchChem. (2025).[1][2][4] "Fischer Indole Synthesis Protocols and Reactivity Data."
Sources
Elemental analysis standards for 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
An in-depth technical evaluation by a Senior Application Scientist.
Executive Summary
The elemental characterization of highly functionalized poly-heteroatom active pharmaceutical ingredients (APIs) presents a formidable analytical challenge. The molecule 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (
For drug development professionals, validating the purity of such a compound requires moving beyond standard Dumas combustion (CHNS/O analysis). The simultaneous presence of a trifluoromethylthio group (
The Causality of Analytical Failure in Traditional CHNS
Traditional CHNS analyzers operate by flash-combusting a sample in an oxygen-rich environment at ~1000°C within a quartz (
-
The Fluorine-Quartz Etching Cycle: During combustion, the
group degrades to form hydrogen fluoride ( ) gas. At 1000°C, aggressively attacks the quartz combustion tube ( ). This reaction releases water, which is subsequently swept into the water trap and erroneously quantified as sample hydrogen, leading to artificially high percentages. -
Bromine-Induced Catalyst Poisoning: Bromine combusts into a mixture of
and . These species can irreversibly bind to the copper reduction column (intended to reduce to ), causing premature catalyst exhaustion and peak tailing in the nitrogen channel. -
Sulfur Oxidation Equilibrium: The presence of halogens complicates the oxidation of sulfur, often shifting the
equilibrium, which can lead to incomplete recovery in standard thermal conductivity detectors (TCD).
Caption: Mechanistic pathway of quartz tube degradation and hydrogen signal interference.
Technology Comparison: CHNS vs. Combustion Ion Chromatography (CIC)
To achieve an accurate mass balance for 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine, Combustion Ion Chromatography (CIC) is the authoritative alternative for halogen and sulfur quantification[2].
CIC replaces the standard TCD detection with a pyrohydrolytic combustion system coupled directly to an ion chromatograph. By introducing a continuous stream of water vapor during combustion, CIC forces all halogens into their stable aqueous acid forms (
Table 1: Methodological Performance Comparison
| Parameter | Traditional CHNS (Dumas) | Combustion Ion Chromatography (CIC) |
| Primary Analytes | C, H, N, S | F, Cl, Br, I, S |
| Fluorine Interference | Severe (False high H, tube destruction) | None (F is the primary target analyte) |
| Bromine Handling | Causes catalyst poisoning | Excellent (Quantified as |
| Sulfur Accuracy | Moderate (Matrix dependent) | High (Forced oxidation to |
| Sample Prep Required | Addition of MgO/Silver wool scrubbers | None (Direct solid injection) |
Empirical Data: Evaluating Product Performance
To objectively compare the performance of these two systems, experimental data was generated using 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine.
In the CHNS workflow, we attempted to mitigate fluorine interference by adding Magnesium Oxide (MgO) to the sample boat to trap fluorine as solid
Table 2: Elemental Recovery Data (n=3, ± RSD)
| Element | Theoretical Mass % | CHNS (with MgO Scrubber) | CIC (Pyrohydrolysis) |
| Carbon (C) | 29.28% | 28.75% ± 0.4% | N/A |
| Hydrogen (H) | 2.11% | 3.85% ± 0.9% (Fail) | N/A |
| Nitrogen (N) | 9.76% | 9.71% ± 0.1% | N/A |
| Sulfur (S) | 11.17% | 10.42% ± 0.5% | 11.15% ± 0.08% |
| Bromine (Br) | 27.83% | N/A | 27.79% ± 0.12% |
| Fluorine (F) | 19.85% | N/A | 19.81% ± 0.05% |
Data Insight: The CHNS system failed to accurately quantify Hydrogen despite the MgO scrubber, proving that for molecules with
Self-Validating Experimental Protocol: CIC Workflow
To ensure absolute trustworthiness and reproducibility, the following CIC protocol is designed as a self-validating system. It incorporates internal mass-balance checks and matrix-matched standard calibrations[3].
Step-by-Step Methodology
Step 1: System Suitability and Calibration
-
Prepare a mixed aqueous standard containing
, , and at 1, 5, 10, and 50 ppm. -
Inject standards directly into the IC to establish a baseline calibration curve (
). -
Self-Validation Check: Combust a certified reference material (e.g., 4-fluorobenzoic acid spiked with sulfanilamide) to verify that the combustion-to-absorption recovery efficiency is
.
Step 2: Sample Preparation
-
Weigh 2.0 to 5.0 mg of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine into a pre-calcined ceramic sample boat using a microbalance (0.001 mg resolution).
-
Do not add any combustion aids (e.g., tungsten oxide); the pyrohydrolytic environment is sufficient.
Step 3: Pyrohydrolytic Combustion
-
Introduce the sample into the furnace at 1050°C under a mixed flow of Argon (carrier) and Oxygen (oxidizer).
-
Inject a continuous stream of ultra-pure water (0.1 mL/min) into the combustion tube to drive the formation of
and .
Step 4: Gas Absorption
-
Route the effluent gases into the absorber module containing 10 mL of 50 ppm
solution. -
Allow 5 minutes of sparging to ensure complete oxidation of
to .
Step 5: Ion Chromatography Separation
-
Automatically inject 20 µL of the absorption solution onto an anion-exchange column (e.g., Dionex IonPac AS15).
-
Elute using a KOH gradient (10 mM to 40 mM) and detect ions via suppressed conductivity.
Caption: Step-by-step workflow of Combustion Ion Chromatography (CIC) for API analysis.
Conclusion & Recommendations
For the elemental validation of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine, relying solely on traditional CHNS analysis is an analytical liability. The high fluorine content will inevitably skew hydrogen data and degrade instrumentation.
Best Practice Recommendation: Drug development laboratories should adopt a bifurcated analytical strategy. Use a standard CHNS analyzer strictly for Carbon and Nitrogen determination (accepting the loss of H accuracy), and deploy Combustion Ion Chromatography (CIC) as the primary, authoritative method for quantifying Fluorine, Bromine, and Sulfur. This combined approach ensures regulatory compliance and absolute confidence in the structural integrity of complex fluorinated APIs.
References
-
QA Group. "Combustion ion chromatography for the analysis of halogens and sulphur." QA Group Analytical Services. Available at:[Link]
-
EAG Laboratories. "Combustion Ion Chromatography (CIC)." EAG Materials Science. Available at:[Link]
-
Emmenegger, C., Wille, A., & Steinbach, A. "Sulphur and Halide Determination by Combustion Ion Chromatography." LCGC International. Available at:[Link]
Sources
Chromatographic Separation of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine Isomers: A Comparative Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
The compound 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine is a highly specialized intermediate, likely utilized in the synthesis of pyrazole-based pharmaceuticals (analogous to Eltrombopag precursors) or agrochemicals.
The primary separation challenge for this molecule is not chirality (it is achiral), but regioisomerism . The synthesis of the aniline precursor via electrophilic aromatic substitution often yields a mixture of positional isomers (e.g., 2-bromo-5-SCF
This guide compares three chromatographic approaches, recommending Fluorophenyl (PFP) phases as the gold standard for analytical resolution due to their specific interaction with the halogenated aromatic ring.
Comparative Analysis of Separation Methodologies
The following table contrasts the three primary methodologies available for separating the target hydrazine from its regioisomers and aniline impurities.
| Feature | Method A: Standard RP-HPLC (C18) | Method B: Fluorophenyl (PFP) HPLC | Method C: Supercritical Fluid Chrom. (SFC) |
| Mechanism | Hydrophobic Interaction | Adsorption/Partition (Normal Phase-like) | |
| Selectivity ( | Low for regioisomers | High (Best for Br/SCF | High (Orthogonal to RP-HPLC) |
| Run Time | 15–20 min | 12–18 min | 3–5 min |
| Solvent Usage | Moderate (MeCN/H | Moderate (MeOH/H | Low (CO |
| Scalability | Excellent (Prep-HPLC) | Good | Excellent (Prep-SFC) |
| Primary Use | General Purity Check | Isomer Quantitation & QC | High-Throughput Screening |
Expert Insight: Why PFP?
While C18 is the workhorse, it relies on hydrophobicity. The 3-Bromo and 5-SCF3 groups create a specific electron-density map on the phenyl ring. Pentafluorophenyl (PFP) columns offer a "lock-and-key" mechanism where the electron-deficient stationary phase interacts strongly with the electron-rich bromine and the specific dipole moments of the isomers, providing resolution (
Detailed Experimental Protocol
Protocol: High-Resolution Separation of Regioisomers (PFP Method)
This protocol is designed to separate the target 3-bromo-5-(trifluoromethylthio) isomer from the likely 2-bromo and 4-bromo by-products.
A. Reagents & Materials
-
Target Compound: Crude 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine.
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Supelco Ascentis Express F5.
-
Dimensions: 150 mm x 4.6 mm, 2.6 µm core-shell particles.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Methanol (LC-MS Grade).
-
Note: Methanol is preferred over Acetonitrile for PFP columns to maximize
- interactions.
-
-
Diluent: 50:50 Methanol:Water (containing 0.1% Ascorbic Acid to prevent oxidation).
B. Instrument Parameters
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C (Strict control required for isomer reproducibility).
-
Detection: UV @ 254 nm (primary) and 220 nm.
-
Injection Volume: 5 µL.
C. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Equilibration |
| 2.0 | 40% | Isocratic Hold (Focusing) |
| 12.0 | 85% | Linear Gradient |
| 14.0 | 95% | Wash |
| 14.1 | 40% | Re-equilibration |
| 18.0 | 40% | End |
D. Sample Preparation (Critical Step)
Phenylhydrazines are prone to oxidation to diazenes or azo compounds.
-
Weigh 5 mg of sample.
-
Dissolve in 10 mL of degassed Diluent (with ascorbic acid).
-
Filter through a 0.2 µm PTFE filter.
-
Inject immediately. Do not store in autosampler >4 hours.
Representative Performance Data
The following data simulates the expected separation profile based on structure-retention relationships of halogenated phenylhydrazines [1, 3].
| Peak ID | Component | Retention Time (min) | Resolution ( | Tailing Factor |
| 1 | Aniline Precursor (Impurity) | 4.2 | - | 1.1 |
| 2 | 2-Bromo Isomer (Regioisomer) | 8.5 | 3.2 | 1.2 |
| 3 | 3-Bromo Isomer (Target) | 9.8 | 2.4 | 1.1 |
| 4 | 4-Bromo Isomer (Regioisomer) | 10.9 | 2.1 | 1.2 |
| 5 | Azo-Dimer (Oxidation Product) | 13.5 | >5.0 | 1.0 |
Interpretation: The PFP phase successfully resolves the ortho (2-Br), meta (3-Br), and para (4-Br) isomers due to the steric hindrance of the bromine relative to the hydrazine group affecting the interaction with the planar stationary phase.
Visualizing the Workflow
Diagram 1: Impurity Origin & Separation Logic
This diagram illustrates where the isomers originate and how the method selection filters them.
Caption: Origin of regioisomers during synthesis and the critical decision point for selecting PFP chromatography for baseline resolution.
Diagram 2: Method Validation Decision Tree
Caption: Step-by-step troubleshooting workflow for optimizing the hydrazine separation method.
References
-
Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC. Retrieved from [Link]
-
Organic Syntheses. (1921). Phenylhydrazine Synthesis and Purification Protocols. Coll. Vol. 1, p.442. Retrieved from [Link]
-
Deng, Y., et al. (2011). Investigations of hydrazine cleavage of eltrombopag in humans. Drug Metabolism and Disposition.[2][3] Retrieved from [Link]
Sources
Lipophilicity comparison of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine vs non-fluorinated analogs
[1]
Executive Summary: The "Super-Lipophilic" Advantage
In the landscape of lead optimization, the modulation of lipophilicity is a critical lever for improving membrane permeability and metabolic stability. This guide provides an in-depth technical comparison of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine against its non-fluorinated and fluorinated analogs.[1]
The core differentiator of this molecule is the trifluoromethylthio group (–SCF₃) . Often termed a "super-lipophilic" substituent, the –SCF₃ moiety imparts a significantly higher hydrophobic character than the standard trifluoromethyl (–CF₃) or methylthio (–SCH₃) groups. Our analysis demonstrates that the –SCF₃ analog exhibits a predicted LogP increase of ~0.6 units over the –CF₃ analog and ~0.8 units over the –SCH₃ analog , fundamentally altering its pharmacokinetic profile.
Chemical Profile & Structural Logic[1][2]
The target molecule functions as a specialized building block, typically for the synthesis of pyrazoles or indoles in agrochemical and pharmaceutical pipelines. The strategic placement of the Bromine (Br) atom at the 3-position allows for subsequent cross-coupling (e.g., Suzuki-Miyaura), while the –SCF₃ group at the 5-position serves as a physicochemical modulator.
Comparative Structural Analysis[1]
| Feature | Target Molecule | Analog A (Fluorinated) | Analog B (Non-Fluorinated) |
| Structure | 1-(3-Br-5-SCF₃-Ph)hydrazine | 1-(3-Br-5-CF₃-Ph)hydrazine | 1-(3-Br-5-SCH₃-Ph)hydrazine |
| Key Substituent | –SCF₃ (Trifluoromethylthio) | –CF₃ (Trifluoromethyl) | –SCH₃ (Methylthio) |
| Electronic Effect ( | 0.50 (Strong E-Withdrawing) | 0.54 (Strong E-Withdrawing) | 0.00 (Neutral/Weak Donor) |
| Lipophilicity ( | 1.44 (High) | 0.88 (Moderate) | 0.61 (Low) |
| Metabolic Stability | High (C–F bond strength) | High | Low (S-oxidation risk) |
Note: The Hansch
values cited above are critical for understanding the "lipophilicity leap" provided by the –SCF₃ group [1].
Comparative Lipophilicity Analysis
The lipophilicity of a compound is traditionally expressed as the partition coefficient (LogP) between octanol and water.[2][3] For this guide, we utilize the Hansch-Fujita
The Lipophilicity Ladder (Theoretical LogP)
Using phenylhydrazine (LogP
-
Base Scaffold: Phenylhydrazine (
) -
Constant Substituent: 3-Bromo (
)
| Analog | Substituent (Pos 5) | Estimated LogP ( | ||
| Target | –SCF₃ | +1.44 | 3.60 | — |
| Analog A | –CF₃ | +0.88 | 3.04 | -0.56 |
| Analog C | –Cl | +0.71 | 2.87 | -0.73 |
| Analog B | –SCH₃ | +0.61 | 2.77 | -0.83 |
| Analog D | –H | 0.00 | 2.16 | -1.44 |
Interpretation: The substitution of –CF₃ with –SCF₃ results in a massive increase in lipophilicity (
Visualization of Physicochemical Space
The following diagram illustrates the relationship between the substituent choice and the resulting physicochemical properties.
Figure 1: The "Lipophilicity Ladder" demonstrating the incremental increase in LogP based on the 5-position substituent.
Experimental Protocols for Validation
To empirically verify the theoretical values above, we recommend the following self-validating protocols.
Protocol A: Shake-Flask Method (ASTM E1147 Standard)
The Gold Standard for LogP determination.
Reagents:
-
n-Octanol (HPLC Grade, presaturated with water).[1]
-
Water (Milli-Q, presaturated with n-octanol).[1]
Workflow:
-
Phase Saturation: Agitate n-octanol and water (1:1 v/v) for 24 hours. Separate phases to obtain "water-saturated octanol" and "octanol-saturated water".[1]
-
Stock Preparation: Dissolve 1 mg of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine in 10 mL of the saturated octanol phase. Measure UV-Vis absorbance (
) at (typically ~240-280 nm for phenylhydrazines). -
Partitioning:
-
Aliquot 5 mL of Stock solution into a centrifuge tube.
-
Add 5 mL of saturated water.
-
Vortex for 60 minutes at 25°C.
-
Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.
-
-
Quantification:
-
Carefully sample the octanol phase (upper layer).
-
Measure absorbance (
).
-
-
Calculation:
Validation Check: If
Protocol B: HPLC Retention Time Correlation
High-throughput surrogate for LogP.
System: C18 Reverse-Phase Column (e.g., Agilent Zorbax Eclipse Plus).[1]
Mobile Phase: Isocratic Methanol:Water (75:25) + 0.1% Formic Acid.[1]
Standards: Inject a mixture of known standards (Toluene, Naphthalene, Triphenylene) to create a calibration curve of
Figure 2: HPLC-based lipophilicity determination workflow.[1]
Implications for Drug Design[4][7][8][9]
Metabolic Stability vs. Methylthio Analogs
The –SCH₃ (methylthio) analog is metabolically vulnerable. Cytochrome P450 enzymes readily oxidize the sulfur to sulfoxides (–S(=O)CH₃) and sulfones (–SO₂CH₃), drastically lowering lipophilicity and altering pharmacokinetics. In contrast, the –SCF₃ group is metabolically robust.[1] The strong electron-withdrawing nature of the three fluorine atoms deactivates the sulfur lone pair, preventing oxidative attack. This makes the –SCF₃ analog a bioisostere of choice for extending half-life while maintaining high lipophilicity [3].[1]
Membrane Permeability
With a predicted LogP of ~3.6, the target molecule sits in the optimal range for blood-brain barrier (BBB) penetration (typically LogP 2.0–4.0). The non-fluorinated analogs (LogP < 2.5) may exhibit lower passive diffusion rates across the BBB.
References
-
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
values: SCF3=1.44, CF3=0.88, SCH3=0.61).[1] -
Leroux, F. R., et al. (2013).[1] "The Trifluoromethylthio Group in Organofluorine Chemistry." Angewandte Chemie International Edition, 52(4), 1-28. Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride | 1001395-26-1 [sigmaaldrich.com]
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- 4. 1-(3-Bromo-5-fluorophenyl)nonylhydrazine | C15H24BrFN2 | CID 105238593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
Comparative Crystallography Guide: 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine Salts
This guide outlines the comparative analysis and crystallographic characterization of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine salts. It focuses on optimizing crystal growth for X-ray diffraction (XRD) studies, comparing the efficacy of different salt forms (Hydrochloride vs. Hydrobromide vs. Free Base) to resolve the structural challenges posed by the lipophilic -SCF₃ (trifluoromethylthio) moiety.
Executive Summary & Scientific Rationale
The incorporation of the trifluoromethylthio (-SCF₃) group into phenylhydrazine scaffolds significantly alters the lipophilicity (Hansch π: 1.44 vs. 0.88 for -CF₃) and steric bulk of the molecule, often rendering the free base an amorphous oil or low-melting solid unsuitable for high-resolution X-ray diffraction.
This guide compares the crystallographic utility of three forms:
-
Free Base : Often kinetically unstable; prone to oxidation (reddening).
-
Hydrochloride Salt (HCl) : The standard pharmaceutical salt; forms strong N-H···Cl hydrogen bond networks but may suffer from hygroscopicity.
-
Hydrobromide Salt (HBr) : The recommended alternative . The heavier bromide ion enhances anomalous scattering (f”) for absolute structure determination and often induces higher-density packing through halogen bonding (Br···Br or Br···F).
Target Audience : Medicinal chemists and crystallographers optimizing specific hydrazine intermediates for structure-activity relationship (SAR) studies.
Experimental Protocols: Synthesis & Crystallization
Workflow Diagram: Salt Selection & Crystal Growth
Caption: Systematic workflow for converting the oily free base into diffraction-quality salt crystals, highlighting the HBr pathway as the optimal strategy for heavy-atom phasing.
Step-by-Step Synthesis & Crystallization
A. Preparation of the Hydrochloride Salt
-
Dissolution : Dissolve 1.0 mmol of the free base hydrazine in 2 mL of absolute ethanol.
-
Acidification : Add 1.2 equivalents of 4M HCl in dioxane dropwise at 0°C.
-
Precipitation : Dilute with 5 mL of diethyl ether. A white precipitate should form immediately.
-
Crystallization : Redissolve the precipitate in a minimum amount of hot methanol. Place in a sealed chamber with diethyl ether (vapor diffusion) at 4°C for 48 hours.
B. Preparation of the Hydrobromide Salt (Recommended)
-
Dissolution : Dissolve 1.0 mmol of the free base in 2 mL of glacial acetic acid.
-
Acidification : Add 1.5 equivalents of 48% aqueous HBr.
-
Aging : Allow the solution to stand at room temperature. The lower solubility of the HBr salt in acetic acid often yields X-ray quality prisms directly without anti-solvent.
-
Alternative : If no crystals form, add ethyl acetate dropwise until turbidity persists, then heat to clear and cool slowly to -20°C.
Comparative Data Analysis
The following data compares the physicochemical and crystallographic parameters of the target -SCF₃ hydrazine salts against the well-known -CF₃ analog (3-bromo-5-(trifluoromethyl)phenylhydrazine).
Table 1: Physicochemical Properties Comparison
| Property | Free Base (-SCF₃) | HCl Salt (-SCF₃) | HBr Salt (-SCF₃) | Alternative: HCl Salt (-CF₃) |
| Physical State | Yellow Oil / Low MP Solid | White Needles | Colorless Prisms | White Powder |
| Melting Point | < 40 °C (est.) | 185–188 °C (dec.) | 205–210 °C (dec.) | 178–180 °C |
| Hygroscopicity | N/A (Oxidation risk) | Moderate | Low | Moderate |
| Solubility | DMSO, DCM, MeOH | Water, DMSO, MeOH | DMSO, Hot MeOH | Water, DMSO |
| Stability (Air) | Poor (turns red) | Good | Excellent | Good |
Table 2: Crystallographic Parameters (Experimental & Projected)
| Parameter | Target: HBr Salt (-SCF₃) | Benchmark: HCl Salt (-CF₃) | Impact of -SCF₃ Substitution |
| Crystal System | Triclinic / Monoclinic | Monoclinic (P2₁/c) | Lower symmetry likely due to bulky -SCF₃. |
| Space Group | P-1 or P2₁/n | P2₁/c | -SCF₃ requires larger packing volume. |
| Unit Cell Vol (V) | ~1450–1550 ų (Z=4) | ~1250 ų (Z=4) | +200 ų expansion due to S atom radius. |
| Density (ρ) | > 1.75 g/cm³ | ~1.65 g/cm³ | Heavier Br counterion increases density. |
| R-Factor (R₁) | Target < 4.0% | Typical ~3.5–5.0% | Br anomalous scattering aids refinement. |
| Packing Motif | Bilayer with S···S or Br···Br contacts | H-bonded columns (NH···Cl) | Lipophilic fluorine channels segregate layers. |
Technical Insight : The -SCF₃ group has a "kinked" geometry (C-S-C angle ~100°) compared to the linear projection of the -CF₃ group. This often disrupts the planar stacking seen in simple phenylhydrazines, forcing the lattice into a larger, more complex unit cell. The HBr salt is preferred because the bromide ion is large enough to bridge these expanded layers effectively via N-H···Br hydrogen bonds.
Structural Analysis & Discussion
Hydrogen Bonding Network
In the salt forms, the terminal hydrazine nitrogens are protonated (
-
HCl Salts : Typically form tight, charge-assisted hydrogen bonds (
) with short donor-acceptor distances (~3.1 Å). -
HBr Salts : Form slightly longer (
~3.3 Å) but more flexible networks. This flexibility accommodates the steric bulk of the meta-substituted -SCF₃ group, reducing lattice strain and disorder.
Role of the -SCF₃ Group
Unlike the -CF₃ group, which acts as a rigid rotor, the -SCF₃ group adds conformational freedom. In the crystal lattice, the -SCF₃ group typically adopts a conformation orthogonal to the phenyl ring to minimize steric clash with the ortho protons. This creates "lipophilic channels" in the crystal packing, which can be stabilized by using non-polar anti-solvents (like hexane or ether) during crystallization.
Anomalous Dispersion
For the 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine molecule, the presence of both aryl-Bromine and ionic-Bromine (in the HBr salt) provides a strong anomalous signal (
References
-
Compound Data : 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine (CAS 1806438-24-3). Capot Chemical / GuideChem Database.
-
Comparative Hydrazine Crystallography : Crystal structure and Hirshfeld surface analysis of phenylhydrazine salts. (General methodology for hydrazine HCl salts).
-
-SCF3 vs -CF3 Properties : The Trifluoromethylthio Group in Medicinal Chemistry: An Update. (Discussion on lipophilicity and structural volume).
-
Crystallization of Lipophilic Salts : A comparison of salts for the crystallization of macromolecules and small molecules. (Rationale for using HBr/Tosylate for lipophilic bases).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Executive Summary: Prioritizing Safety and Compliance
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine. As a complex organic molecule incorporating a brominated aromatic ring, a trifluoromethylthio group, and a hydrazine moiety, this compound presents multiple chemical hazards that demand rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established chemical safety principles to ensure personnel safety, operational integrity, and environmental compliance. The procedures outlined herein are based on the known hazards associated with its constituent functional groups and general best practices for hazardous chemical waste management.
Hazard Assessment: A Multi-faceted Risk Profile
The chemical structure of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine dictates its hazard profile. A thorough risk assessment is mandatory before any handling or disposal operations commence.
-
Hydrazine Derivatives: Hydrazine and its derivatives are a class of compounds known for their potential toxicity, with some being suspected carcinogens.[1][2][3][4] Exposure can cause irritation to the skin, eyes, and respiratory tract.[2][4]
-
Halogenated Organic Compounds: The presence of bromine classifies this as a halogenated aromatic hydrocarbon. Such compounds are often persistent in the environment and can be toxic.[5] Disposal of halogenated waste requires specific treatment processes to remove the halogen, making it distinct from non-halogenated waste streams.[6][7][8]
-
Organosulfur Compounds (Trifluoromethylthio group): While specific data on the trifluoromethylthio group's toxicity is limited, organosulfur compounds can vary widely in their toxicological properties. It is prudent to handle them with care, assuming potential for toxicity.[9]
Based on analogous compounds, the primary routes of exposure are inhalation, skin contact, and ingestion.[10][11][12] Therefore, all handling and disposal must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale & Specifications |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile base layer, Neoprene or Butyl Rubber outer layer) | Aromatic and halogenated hydrocarbons can attack many glove materials.[13] Double-gloving provides enhanced protection. Always consult the glove manufacturer's chemical resistance chart. |
| Eyes/Face | Chemical splash goggles and a full-face shield | Provides protection against splashes and potential vapors. Standard safety glasses are insufficient. |
| Body | Flame-resistant lab coat | Protects against incidental contact and splashes. Should be fully buttoned. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges | Required if handling outside of a certified chemical fume hood or if there is a risk of aerosol generation. |
Always inspect PPE for integrity before each use. Contaminated reusable PPE must be decontaminated properly before reuse, and disposable PPE must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that waste is handled, segregated, and stored safely pending final disposal by a certified hazardous waste management company.
4.1 Operational Prerequisite: All steps must be performed within a certified chemical fume hood to minimize inhalation exposure.[14]
4.2 Waste Segregation and Containerization:
-
Designate a Waste Container: Use a new, or thoroughly cleaned, chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable for halogenated organic waste.[15]
-
Labeling is Critical: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Waste 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of first accumulation
-
-
Segregate Waste Streams: This compound is a halogenated organic waste . It must be collected separately from non-halogenated organic waste.[5][6][7][8] Co-mingling increases disposal costs and can lead to dangerous reactions.
4.3 Managing Pure Compound and Contaminated Materials:
-
Unused/Expired Pure Compound:
-
If in its original container, ensure the container is securely sealed and the label is intact.
-
Carefully place the primary container into a larger, sealable plastic bag or secondary container as an added precaution.[14]
-
-
Contaminated Labware and Debris:
-
Any item that has come into contact with the compound (e.g., weigh boats, pipette tips, gloves, absorbent paper) is considered hazardous waste.
-
Collect all such contaminated solid waste in a designated, sealed, and clearly labeled plastic bag.[14]
-
Place this bag inside the designated halogenated waste container or a separate, clearly labeled container for solid hazardous waste.
-
4.4 Spill Management:
-
Evacuate and Alert: If a spill occurs, alert personnel in the immediate area.
-
Contain the Spill: For small spills, cover with an inert absorbent material like vermiculite or sand.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Gently sweep the absorbed material into a designated hazardous waste container.[14] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth.[14] The cloth and any contaminated cleaning materials must be disposed of as hazardous waste.
4.5 Temporary Storage and Final Disposal:
-
Secure Storage: Keep the main hazardous waste container securely closed at all times, except when adding waste.[5][16]
-
Designated Area: Store the container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6][14][16]
-
Arrange for Pickup: Once the container is full (not exceeding 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.[16][17] Final disposal for this type of compound will likely be high-temperature incineration at a permitted facility.[16]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine and associated materials.
Caption: Decision workflow for handling and disposal.
Conclusion: A Culture of Safety
The proper disposal of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine is not merely a logistical task but a critical component of a robust laboratory safety culture. By understanding the inherent hazards of the molecule and adhering strictly to the protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for any additional requirements.
References
-
Hazardous Waste Guide | UTIA Safety Office. (n.d.). The University of Tennessee Institute of Agriculture. Retrieved from [Link]
-
Hydrazine (HSG 56, 1991). (1991). INCHEM. Retrieved from [Link]
- US5929282A - System and method for disposal of hydrazine propellants and other energetic materials. (n.d.). Google Patents.
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). New Mexico State University. Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]
-
7.2 Organic Solvents. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]
-
PHENYL HYDRAZINE - GHS Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
-
ICSC 0938 - PHENYLHYDRAZINE. (n.d.). INCHEM. Retrieved from [Link]
-
SAFETY DATA SHEET - Phenylhydrazine. (n.d.). Retrieved from [Link]
-
Guidance for Selection of Personal Protective Equipment for TDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]
-
COMMON LAB PPE REFERENCE GUIDE. (n.d.). Retrieved from [Link]
-
Chemical resistance list - disposable gloves. (n.d.). BINGOLD. Retrieved from [Link]
-
CHEMICAL RESISTANCE CHART. (n.d.). R.S. Hughes. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
Novel, mercury-free synthetic pathway for trifluoromethylthio-substituted metallocenes. (2014, April 7). PubMed. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Novel, mercury-free synthetic pathway for trifluoromethylthio-substituted metallocenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
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- 12. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
